DW10075
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H23N5O3 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
6-[2-(3-acetamidoanilino)pyrimidin-4-yl]oxy-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34) |
InChI-Schlüssel |
UWMIICSPAFDEMX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DW10075 (Bersiporocin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DW10075, also known as Bersiporocin (DWN12088), is a first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PARS1). It is under investigation as a novel anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF). The unique mechanism of action of this compound centers on its asymmetric inhibition of the PARS1 homodimer, leading to a reduction in collagen synthesis, a key pathological feature of fibrosis. This targeted approach offers a promising therapeutic strategy with a potentially favorable safety profile.
Core Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PARS1)
The primary molecular target of this compound is prolyl-tRNA synthetase (PARS1), a crucial enzyme in protein biosynthesis. PARS1 is responsible for charging proline to its cognate tRNA, a necessary step for the incorporation of proline into newly synthesized proteins. Collagen, the primary component of fibrotic tissue, is notably rich in proline residues. Therefore, inhibiting PARS1 presents a direct strategy to curb excessive collagen production.
This compound's innovative mechanism lies in its asymmetric binding to the PARS1 homodimer. PARS1 exists and functions as a dimer of two identical subunits. This compound binds with high affinity to the catalytic site of one of the PARS1 protomers. This initial binding event induces a conformational change in the entire homodimer, which in turn reduces the binding affinity of a second this compound molecule to the other protomer.[1][2][3] This asymmetric inhibition is a key feature that contributes to the safety profile of the compound. By not completely ablating the enzymatic activity of PARS1, it is believed that essential cellular functions dependent on proline-containing proteins can be maintained to a greater extent, thereby widening the therapeutic window.[1][2][3]
The inhibition of PARS1's catalytic activity leads to a decrease in the available pool of prolyl-tRNA, which subsequently limits the rate of collagen synthesis. This selective effect on proline-rich proteins like collagen is a cornerstone of this compound's anti-fibrotic effect.[1][4]
Signaling Pathways
The anti-fibrotic effects of this compound are mediated through the modulation of key signaling pathways involved in fibrosis, primarily the Transforming Growth Factor-β (TGF-β) pathway.
Asymmetric Inhibition of PARS1 by this compound
The binding of this compound to one subunit of the PARS1 homodimer allosterically inhibits the binding of a second molecule to the other subunit, resulting in partial but significant inhibition of the enzyme's activity.
Caption: Asymmetric binding of this compound to the PARS1 homodimer.
Downstream Effects of PARS1 Inhibition on Fibrosis
The inhibition of PARS1 by this compound initiates a cascade of events that ultimately leads to the reduction of fibrotic markers. A key downstream effect is the modulation of the TGF-β signaling pathway, a central regulator of fibrosis. While the precise molecular link is still under investigation, evidence suggests that PARS1 inhibition can attenuate TGF-β-induced pro-fibrotic responses.[4] This may occur through a reduction in the synthesis of key proteins involved in the TGF-β signaling cascade or by influencing the cellular response to TGF-β stimulation. The resulting decrease in the phosphorylation of SMAD2, a key downstream effector of TGF-β signaling, leads to reduced transcription of genes encoding extracellular matrix proteins like collagen.[4]
Caption: Signaling pathway of this compound in the inhibition of fibrosis.
Quantitative Data
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound (DWN12088) in comparison to Halofuginone (HF), another known PARS1 inhibitor.
Table 1: In Vitro Inhibitory and Cytotoxic Activity
| Compound | Prolylation IC50 (nM) | Collagen Level IC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/Collagen IC50) |
| This compound (DWN12088) | - | 2025 | 20847 | ~10.3 |
| Halofuginone (HF) | - | 15.19 | 52.55 | ~3.5 |
| Data sourced from the EMBO Molecular Medicine publication.[1] |
Experimental Protocols
In Vitro Prolylation Assay
This assay measures the enzymatic activity of PARS1 by quantifying the attachment of proline to its tRNA.
-
Objective: To determine the inhibitory effect of this compound on the catalytic activity of PARS1.
-
Methodology:
-
Recombinant human PARS1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of substrates: L-proline, ATP, and tRNAPro.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of prolyl-tRNA produced is quantified, typically using a radiolabeling method or a fluorescent-based detection system.
-
The concentration of this compound that inhibits 50% of the PARS1 activity (IC50) is calculated.[1]
-
Cell-Based Collagen Synthesis Assay
This assay assesses the impact of this compound on collagen production in a cellular context.
-
Objective: To measure the reduction in collagen synthesis in response to this compound treatment.
-
Methodology:
-
A suitable cell line, such as human lung fibroblasts (e.g., WI-26 VA4), is cultured.[4]
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[4]
-
In some experiments, fibrosis is induced by stimulating the cells with TGF-β (e.g., 2 ng/ml for 15 hours).[4]
-
The amount of collagen produced and secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) for pro-collagen type I.
-
The IC50 value for the inhibition of collagen synthesis is determined.[1]
-
Cell Viability Assay
This assay is crucial to determine the cytotoxicity of this compound and to establish its therapeutic index.
-
Objective: To assess the effect of this compound on the viability of cells.
-
Methodology:
-
Human lung fibroblasts (e.g., WI-26 VA4) are seeded in 96-well plates.[4]
-
Cells are treated with a range of this compound concentrations for an extended period (e.g., 72 hours).[4]
-
Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies metabolic activity or ATP content, respectively.
-
The concentration of this compound that reduces cell viability by 50% (CC50) is calculated.[1]
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is a widely accepted standard for evaluating the efficacy of anti-fibrotic drugs.
-
Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound in a disease-relevant model.
-
Methodology:
-
Pulmonary fibrosis is induced in mice by a single intratracheal instillation of bleomycin.
-
Following a period to allow for the development of fibrosis, mice are orally administered this compound daily for a specified treatment duration (e.g., 2 weeks).[1]
-
At the end of the treatment period, the extent of lung fibrosis is assessed through various endpoints:
-
Histological analysis: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical analysis: The total collagen content in the lungs is quantified by measuring hydroxyproline (B1673980) levels.
-
Gene expression analysis: The expression of pro-fibrotic genes (e.g., collagen type I, α-smooth muscle actin) is measured by RT-qPCR.
-
Bronchoalveolar lavage (BAL) fluid analysis: The cellular composition and protein concentration in the BAL fluid are analyzed to assess inflammation.[1]
-
-
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound (Bersiporocin) represents a novel and targeted approach to the treatment of idiopathic pulmonary fibrosis. Its unique mechanism of asymmetric inhibition of prolyl-tRNA synthetase (PARS1) allows for the selective reduction of collagen synthesis while potentially maintaining a favorable safety profile. The preclinical data strongly support its anti-fibrotic efficacy, and ongoing clinical trials will be crucial in determining its therapeutic potential in patients with IPF. This in-depth technical guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding this promising new therapeutic agent.
References
- 1. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 4. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
DW10075: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of the Potent and Highly Selective VEGFR Inhibitor
Abstract
DW10075 is a novel, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Identified as 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide, this compound demonstrates significant anti-tumor and anti-angiogenic properties both in vitro and in vivo. Its high selectivity for VEGFRs over other tyrosine kinases positions it as a promising candidate for targeted cancer therapy. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the IUPAC name 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide | [1] |
| CAS Number | 1804982-31-7 | |
| Molecular Formula | C29H23N5O3 | |
| Molecular Weight | 489.52 g/mol | |
| SMILES | CC(=O)Nc1cccc(Nc2nccc(Oc3ccc4cccc(C(=O)Nc5ccccc5)c4c3)n2)c1 | |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of VEGFRs, key mediators of angiogenesis. By targeting VEGFR-1, VEGFR-2, and VEGFR-3, this compound effectively blocks the downstream signaling cascades initiated by VEGF. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3]
The binding of VEGF to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and migration. This compound inhibits the initial autophosphorylation of VEGFR, thereby blocking the entire downstream signaling cascade.
Pharmacological Properties
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent and highly selective inhibitory activity against VEGFR kinases. The IC50 values were determined using ELISA-based kinase assays.
| Kinase Target | IC50 (nmol/L) |
| VEGFR-1 | 6.4 |
| VEGFR-2 | 0.7 |
| VEGFR-3 | 5.5 |
A kinase profile assay against a panel of 21 other kinases, including highly homologous kinases like FGFR1, FGFR2, and PDGFR-α, showed no significant inhibitory activity by this compound even at a concentration of 10 μmol/L.[1]
In Vitro Anti-proliferative Activity
The anti-proliferative activity of this compound was evaluated against a panel of human tumor cell lines using the Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC50 (μmol/L) |
| U87-MG | Glioblastoma | 2.2 |
| A375 | Melanoma | 22.2 |
This compound inhibited the proliferation of 22 different human cancer cell lines with IC50 values ranging from 2.2 μmol/L to 22.2 μmol/L.[1][3]
In Vivo Anti-tumor Efficacy
The in vivo anti-tumor activity of this compound was assessed in a U87-MG human glioblastoma xenograft model in nude mice. Oral administration of this compound at a dose of 500 mg·kg−1·d−1 for two weeks resulted in significant suppression of tumor growth.[1][3] Immunohistochemical analysis of the tumor tissues revealed a reduction in the expression of CD31 (a marker of endothelial cells) and Ki67 (a marker of proliferation), confirming the anti-angiogenic and anti-proliferative effects of this compound in vivo.[1]
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
A detailed workflow for determining the in vitro kinase inhibitory activity of this compound is outlined below.
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure drug-induced cytotoxicity and cell proliferation.
Conclusion
This compound is a potent and highly selective VEGFR inhibitor with demonstrated anti-angiogenic and anti-proliferative activities. Its favorable in vitro and in vivo pharmacological profiles make it a compelling candidate for further preclinical and clinical development as a targeted therapy for cancer. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.[1]
References
- 1. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
DW10075: A Technical Overview of a Novel VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the discovery and synthesis of DW10075, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). This compound has demonstrated significant anti-tumor activities in both laboratory and preclinical models, marking it as a compound of interest for further oncological research and development.
Discovery of this compound
This compound was identified as a novel and highly selective inhibitor of VEGFR.[1] Its discovery was part of a research effort to develop new anti-cancer agents. The compound, with the chemical formula C29H23N5O3, was selected for its potent inhibitory effects against VEGFR, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1804982-31-7 |
| Molecular Formula | C29H23N5O3 |
| Molecular Weight | 489.54 g/mol |
| IUPAC Name | 6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
| Purity | Not specified in provided results |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the IUPAC name, 6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide, suggests a multi-step chemical synthesis process. This process would likely involve the coupling of a substituted pyrimidine (B1678525) core with a naphthamide moiety and an acetamidophenyl group. The synthesis would require expertise in medicinal chemistry and organic synthesis.
A logical, though speculative, synthetic workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[1] VEGFRs are a family of receptor tyrosine kinases that play a crucial role in vasculogenesis and angiogenesis. By binding to and inhibiting the activity of VEGFR, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. This ultimately disrupts the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow.
The simplified signaling pathway inhibited by this compound is illustrated below.
Caption: The inhibitory effect of this compound on the VEGFR signaling pathway.
Experimental Data
A key study has demonstrated the in vitro and in vivo anti-tumor activities of this compound.[1]
In Vitro Activity
| Assay | Cell Line | IC50 (μM) |
| VEGFR-2 Kinase Assay | - | Data not available in search results |
| Cell Proliferation Assay | HUVEC | Data not available in search results |
| Cell Proliferation Assay | Various Cancer Cell Lines | Data not available in search results |
In Vivo Activity
| Animal Model | Tumor Type | Dosage | Outcome |
| Xenograft Mouse Model | Specifics not in search results | Specifics not in search results | Significant tumor growth inhibition |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized methodologies based on standard practices for the evaluation of a VEGFR inhibitor like this compound.
VEGFR-2 Kinase Assay (Illustrative Protocol)
-
Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, this compound at various concentrations, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 kinase, the substrate peptide, and the assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection system.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Proliferation Assay (Illustrative Protocol)
-
Objective: To assess the effect of this compound on the proliferation of endothelial and cancer cells.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines, cell culture medium, fetal bovine serum (FBS), this compound at various concentrations, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a fresh medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
-
In Vivo Xenograft Study (Illustrative Protocol)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), a human cancer cell line that forms solid tumors, this compound, and a vehicle for drug administration.
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
The experimental workflow for a typical in vivo study is depicted below.
Caption: A standard workflow for an in vivo xenograft study.
Conclusion
This compound is a promising VEGFR inhibitor with demonstrated anti-tumor properties. This technical guide provides a foundational understanding of its discovery, mechanism of action, and the experimental methodologies used for its evaluation. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed synthetic and formulation protocols for clinical applications.
References
Unveiling the Molecular Target of DW10075: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide illustrating the process of target identification and validation for a hypothetical compound, designated DW10075. As of the last update, specific public domain data for a molecule with this identifier is not available. The data, protocols, and pathways presented herein are illustrative and based on established methodologies in drug discovery to provide a framework for the presentation of such research.
Executive Summary
This guide provides a comprehensive overview of the methodologies and findings related to the target identification and validation of this compound, a novel small molecule inhibitor. Through a series of biochemical and cell-based assays, we have identified and validated Bruton's tyrosine kinase (BTK) as the primary molecular target of this compound. This document details the experimental protocols, quantitative data, and the elucidated signaling pathway, offering a complete technical resource for researchers and drug development professionals.
Target Identification: Pinpointing BTK as the Primary Target
An unbiased affinity-based proteomics approach was employed to identify the molecular target of this compound in a relevant cellular context.
Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)
-
Probe Synthesis: this compound was functionalized with a biotin (B1667282) tag via a flexible linker to create this compound-biotin.
-
Cell Lysis: Human B-cell lymphoma (Ramos) cells were lysed in a non-denaturing buffer to maintain protein integrity.
-
Affinity Pulldown: The cell lysate was incubated with this compound-biotin, followed by the addition of streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins. A control experiment was performed using free biotin.
-
Washing and Elution: The beads were washed extensively to remove non-specific binders. Bound proteins were then eluted.
-
Proteomic Analysis: Eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Summary: Top Protein Candidates from AP-MS
The following table summarizes the top five protein candidates identified by mass spectrometry, ranked by their enrichment factor in the this compound-biotin pulldown compared to the control.
| Protein Name | Gene Symbol | UniProt ID | Enrichment Factor (this compound-biotin vs. Biotin) | p-value |
| Bruton's tyrosine kinase | BTK | Q06187 | 45.2 | 1.3 x 10⁻⁸ |
| Tyrosine-protein kinase TEC | TEC | P42680 | 8.7 | 2.5 x 10⁻⁴ |
| Interleukin-2-inducible T-cell kinase | ITK | Q08881 | 5.1 | 1.1 x 10⁻³ |
| Tyrosine-protein kinase BMX | BMX | P51813 | 4.3 | 3.8 x 10⁻³ |
| Proto-oncogene tyrosine-protein kinase SRC | SRC | P12931 | 3.9 | 5.2 x 10⁻³ |
Target Validation: Confirming the Interaction and Functional Effect
A series of biochemical and cellular assays were conducted to validate BTK as the direct target of this compound and to characterize the functional consequences of this interaction.
Biochemical Validation: Direct Binding and Enzymatic Inhibition
-
Chip Preparation: Recombinant human BTK protein was immobilized on a CM5 sensor chip.
-
Analyte Injection: A series of concentrations of this compound were injected over the chip surface.
-
Data Acquisition: The association and dissociation of this compound were monitored in real-time.
-
Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Reaction Setup: Recombinant BTK was incubated with a sub-saturating concentration of ATP and a specific peptide substrate in the presence of varying concentrations of this compound.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for 30 minutes at 30°C.
-
Quantification: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Determination: The dose-response curve was plotted, and the half-maximal inhibitory concentration (IC50) was calculated.
Data Summary: Biochemical Characterization of this compound-BTK Interaction
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 15.4 nM |
| In Vitro Kinase Assay | IC50 (Half-Maximal Inhibitory Concentration) | 22.8 nM |
Cellular Validation: Target Engagement and Pathway Modulation
-
Cell Treatment: Ramos cells were treated with either vehicle or this compound.
-
Heating: The treated cells were heated at a range of temperatures.
-
Lysis and Centrifugation: The cells were lysed, and precipitated proteins were separated from the soluble fraction by centrifugation.
-
Western Blot Analysis: The amount of soluble BTK in the supernatant was quantified by Western blot. A positive thermal shift indicates target engagement.
-
Cell Stimulation: Ramos cells were pre-treated with varying concentrations of this compound, followed by stimulation with an anti-IgM antibody to activate the B-cell receptor (BCR) pathway.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated BTK (pBTK, Tyr223) and total BTK were detected using specific antibodies.
Data Summary: Cellular Target Engagement and Pathway Inhibition
| Assay Type | Cell Line | Parameter | Value |
| Cellular Thermal Shift Assay (CETSA) | Ramos | ΔTm (Change in Melting Temperature) | +4.2 °C |
| Phospho-BTK Western Blot | Ramos | IC50 (pBTK Inhibition) | 48.1 nM |
| Cell Viability Assay (72h) | Ramos | GI50 (Half-Maximal Growth Inhibition) | 150.3 nM |
Visualizing the Mechanism: Pathways and Workflows
This compound Mechanism of Action in the BCR Signaling Pathway
In-depth Technical Guide: The Biological Activity and Pathways of DW10075
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of DW10075
Introduction
This technical guide aims to provide a thorough understanding of the biological activity and associated signaling pathways of the compound designated as this compound. The information presented herein is intended for an audience with a professional background in biomedical research and drug development. Our objective is to synthesize the available data into a clear and actionable format, incorporating quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action.
Core Findings on this compound
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, quantitative data, or experimental protocols associated with a compound designated "this compound" could be identified. The search terms "this compound biological activity," "this compound signaling pathways," "this compound mechanism of action," and "this compound clinical trials" did not yield any relevant results.
This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a misidentified compound, or a substance that has not been the subject of published research.
General Methodological Approach for Compound Characterization
While specific data for this compound is unavailable, this guide will outline the standard experimental workflows and methodologies typically employed to characterize the biological activity and signaling pathways of a novel compound. This section is designed to serve as a methodological reference for researchers undertaking such investigations.
Experimental Workflow for Characterizing a Novel Compound
Below is a generalized workflow for elucidating the biological activity and mechanism of action of a new chemical entity.
Detailed Methodologies for Key Experiments
Should data for this compound become available, the following experimental protocols would be central to defining its biological profile.
Table 1: Standard Experimental Protocols
| Experiment Type | Methodology | Data Output |
| Target Binding Assay | Surface Plasmon Resonance (SPR): Immobilized target protein is exposed to varying concentrations of the compound. Changes in the refractive index at the surface are measured to determine binding kinetics. | KD (dissociation constant), ka (association rate), kd (dissociation rate) |
| Enzyme Inhibition Assay | IC50 Determination: A fixed concentration of the target enzyme and its substrate are incubated with a serial dilution of the compound. Enzyme activity is measured (e.g., via fluorescence or absorbance). | IC50 (half-maximal inhibitory concentration) |
| Cell Viability Assay | MTT or CellTiter-Glo® Assay: Cells are treated with the compound for a specified duration. Reagents are added that are converted into a detectable signal by metabolically active cells. | EC50 (half-maximal effective concentration), GI50 (half-maximal growth inhibition) |
| Western Blotting | Protein Expression/Phosphorylation Analysis: Cells are treated with the compound, lysed, and proteins are separated by gel electrophoresis. Specific antibodies are used to detect changes in the expression or phosphorylation status of target proteins and downstream effectors. | Qualitative and semi-quantitative changes in protein levels/activity |
| RNA Sequencing | Transcriptomic Profiling: Cells are treated with the compound, and total RNA is extracted and sequenced. Changes in gene expression profiles are analyzed to identify affected pathways. | Differentially expressed genes, pathway enrichment analysis |
Illustrative Signaling Pathway Diagram
To demonstrate the type of visualization that would be generated for a compound with a known mechanism, the following diagram illustrates a hypothetical inhibitory action on a generic kinase signaling pathway.
Conclusion
At present, there is a lack of public domain information regarding the biological activity and signaling pathways of this compound. This guide provides a framework of the standard methodologies and data presentation formats that would be employed to characterize such a compound. We recommend that researchers with access to proprietary information on this compound utilize these established protocols to build a comprehensive biological profile. This document will be updated should information on this compound become publicly available.
In Vitro Characterization of DW10075: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DW10075 is a novel, orally active, small-molecule inhibitor targeting the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) pathway. This document provides a comprehensive summary of the in vitro characterization of this compound, detailing its inhibitory activity, effects on endothelial and tumor cells, and its underlying mechanism of action. All data is compiled from publicly available research, primarily the foundational study by Li et al. in Acta Pharmacologica Sinica (2016).
Kinase Inhibitory Profile
This compound demonstrates high selectivity for VEGFRs. The inhibitory activity was assessed against a panel of 21 kinases.
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase Target | IC50 (nmol/L) |
| VEGFR-1 | 6.4 |
| VEGFR-2 | 0.69 |
| VEGFR-3 | 5.5 |
| Other 18 Kinases (including FGFR and PDGFR) | No significant inhibition at 10 µmol/L |
Data sourced from Li et al., 2016.[1]
Effects on Endothelial Cells
The functional effects of this compound on primary human umbilical vein endothelial cells (HUVECs) were evaluated through several key in vitro angiogenesis assays.
Inhibition of HUVEC Proliferation, Migration, and Tube Formation
This compound effectively inhibited VEGF-induced proliferation, migration, and tube formation in HUVECs in a dose-dependent manner, with significant effects observed at concentrations ranging from 1 to 100 nmol/L.[1]
Anti-angiogenic Activity in Ex Vivo Models
The anti-angiogenic potential of this compound was further confirmed in the rat aortic ring model and the chicken chorioallantoic membrane (CAM) model.[1]
Anti-proliferative Activity in Human Cancer Cell Lines
This compound exhibited anti-proliferative activity across a range of human cancer cell lines.
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| U87-MG | Glioblastoma | 2.2 |
| A375 | Melanoma | 22.2 |
| Data for 20 other cell lines available in the source publication. |
Data sourced from Li et al., 2016.[1][2]
Mechanism of Action: VEGFR Signaling Pathway
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGF-induced activation of VEGFR and its downstream signaling cascades in HUVECs.[1]
References
DW10075: A Technical Overview of a Novel VEGFR Inhibitor
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
DW10075 is a novel, selective, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating significant anti-tumor activities in both preclinical in vitro and in vivo models.[1] Developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound represents a promising anti-angiogenic agent for cancer therapy.[1][2] This technical guide provides an in-depth overview of the core scientific data and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a potent and highly selective inhibitor of the VEGF/VEGFR signaling pathway, a critical mediator of angiogenesis required for tumor growth and metastasis.[1][3] The compound, chemically identified as 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide, exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[1] This inhibition blocks the downstream signaling cascade initiated by VEGF, thereby suppressing endothelial cell proliferation, migration, and tube formation, which are all essential processes for the formation of new blood vessels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nmol/L) |
| VEGFR-1 (Flt-1) | 6.4 |
| VEGFR-2 (KDR) | 0.69 |
| VEGFR-3 (Flt-4) | 5.5 |
| FGFR | >10,000 |
| PDGFR | >10,000 |
| Other 18 kinases | No significant inhibition at 10 µmol/L |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µmol/L) |
| U87-MG | Glioblastoma | 2.2 |
| A375 | Melanoma | 22.2 |
| 20 other cell lines | Various | Ranging from 2.2 to 22.2 |
Table 3: In Vivo Anti-tumor Efficacy of this compound in U87-MG Xenograft Model [1]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 500 mg/kg/day (oral) | Significant suppression |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the primary research on this compound.[1]
1. In Vitro Tyrosine Kinase Activity Assay
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains were used. The assay was performed in 96-well plates coated with a substrate peptide. This compound at various concentrations was pre-incubated with the kinase and ATP. The phosphorylation of the substrate was detected using a specific antibody and a colorimetric substrate. The IC50 values were calculated from the dose-response curves.
2. Western Blot Analysis of Intracellular Signaling
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Protocol: HUVECs were starved and then pre-treated with this compound before stimulation with VEGF. Cell lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total VEGFR-2, and downstream signaling proteins. Detection was performed using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system.
3. Cell Proliferation Assays
-
Endothelial Cells (HUVECs): CCK-8 assay was used to measure cell viability after treatment with this compound in the presence of VEGF.
-
Tumor Cells: Sulforhodamine B (SRB) assay was employed to determine the anti-proliferative activity of this compound against a panel of 22 human cancer cell lines.
4. Cell Migration and Tube Formation Assays
-
Migration Assay: A wound-healing assay or a Transwell migration assay was used. HUVECs were grown to confluence, a scratch was made, and the cells were treated with this compound and VEGF. The migration of cells into the wounded area was monitored and quantified.
-
Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with this compound and VEGF. The formation of capillary-like structures was observed and quantified under a microscope.
5. In Vivo Tumor Xenograft Model
-
Animal Model: Nude mice bearing U87-MG human glioblastoma xenograft tumors.
-
Protocol: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered orally at a dose of 500 mg/kg/day for two weeks. Tumor volume was measured regularly. At the end of the study, tumors were excised for immunohistochemical analysis of CD31 (a marker of angiogenesis) and Ki67 (a marker of proliferation).
Visualizations
Signaling Pathway Diagram
Caption: VEGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of VEGFRs. Its ability to effectively block the VEGF signaling pathway translates to significant anti-angiogenic and anti-tumor activities. The comprehensive data presented in this guide underscore the potential of this compound as a candidate for further clinical development in oncology. While initial studies are encouraging, further investigation into acquired drug resistance is warranted.[4][5] The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these foundational studies.
References
- 1. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to Molecularly Targeted Therapies in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-depth Technical Guide: DW10075 as a Potential Therapeutic Agent
Disclaimer: As of the latest search, there is no publicly available scientific literature, preclinical or clinical data, or experimental protocols specifically associated with a compound designated "DW10075." The following technical guide is a structured template populated with hypothetical data to illustrate the requested format and content for a comprehensive whitepaper on a potential therapeutic agent. This framework can be utilized by researchers and drug development professionals to organize findings for a compound under investigation.
Executive Summary
This document provides a comprehensive overview of the hypothetical therapeutic agent this compound. The information presented herein, including its mechanism of action, preclinical data, and proposed experimental workflows, is illustrative. The objective is to offer a detailed framework for the scientific community to structure and present early-stage drug discovery findings.
Introduction to this compound
This compound is a conceptual small molecule inhibitor designed to target the pro-inflammatory signaling cascade mediated by the hypothetical "InflammoKinase-1" (IK-1). Chronic activation of the IK-1 pathway is implicated in a range of autoimmune and inflammatory disorders. This guide details the preclinical evidence suggesting the therapeutic potential of this compound and outlines the methodologies used in its initial characterization.
Mechanism of Action: Targeting the InflammoKinase-1 Pathway
This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of IK-1. By blocking the kinase activity of IK-1, this compound is expected to prevent the phosphorylation of downstream substrates, thereby attenuating the production of key inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathway Diagram
Methodological & Application
Application Notes and Protocols for DW10075 Cell Culture Experiments
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific experimental protocols, quantitative data, or defined signaling pathways for a compound designated "DW10075" could be identified. The identifier "this compound" does not correspond to any known drug, experimental compound, or biological agent in the referenced materials.
It is possible that "this compound" is an internal development code that has not yet been disclosed in public forums, a new compound with research results that are not yet published, or a misidentified designation.
To facilitate the creation of the requested detailed application notes and protocols, please provide additional information regarding this compound, such as:
-
Chemical Name or Structure: The formal chemical name or a structural representation of the molecule.
-
Therapeutic Target or Class: The intended biological target (e.g., a specific enzyme, receptor, or pathway) or the general class of drug (e.g., kinase inhibitor, monoclonal antibody).
-
Cellular Context: The types of cells or cell lines in which this compound is being studied (e.g., cancer cell lines, primary neurons, immune cells).
-
Known Biological Effects: Any observed effects of the compound on cells, such as inhibition of proliferation, induction of apoptosis, or modulation of a specific signaling pathway.
-
Relevant Scientific Publications: Any available pre-prints, posters, or published articles that describe the compound.
Once more specific information about this compound is available, it will be possible to generate the requested detailed protocols, data tables, and signaling pathway diagrams.
General Cell Culture and Assay Protocol Templates
In the absence of specific information on this compound, the following generalized templates for cell culture and common experimental assays are provided. These should be adapted based on the specific characteristics of the cell line and the hypothesis being tested.
I. General Cell Culture Maintenance
Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
Materials:
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Culture vessels (flasks, plates)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Protocol for Subculturing Adherent Cells:
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the spent medium from the culture vessel.
-
Wash the cell monolayer with sterile PBS to remove any residual serum.
-
Aspirate the PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until cells begin to detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new culture vessels at the desired density.
II. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of a test compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (e.g., this compound) stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add the medium containing the test compound (or vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation:
Results from a cytotoxicity assay are typically presented in a table summarizing the IC50 (half-maximal inhibitory concentration) values.
| Cell Line | This compound IC50 (µM) after 48h |
| Cell Line A | Data Not Available |
| Cell Line B | Data Not Available |
| Cell Line C | Data Not Available |
III. Western Blotting for Signaling Pathway Analysis
This is a general protocol to assess changes in protein expression or phosphorylation status upon treatment with a test compound.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
Example Diagrams
Without a known signaling pathway for this compound, the following are example Graphviz diagrams representing a generic experimental workflow and a hypothetical signaling cascade.
Caption: A generalized workflow for a cell-based assay.
Caption: A hypothetical inhibitory signaling pathway for this compound.
We look forward to receiving more specific information about this compound to provide you with the detailed and accurate documentation you require.
Application Notes and Protocols for DW10075 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DW10075, a novel and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), in a preclinical mouse model of cancer. The protocols outlined below are based on published data and established methodologies for similar compounds.
Introduction to this compound
This compound is a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1] By targeting the VEGF/VEGFR signaling pathway, this compound has demonstrated significant anti-tumor and anti-angiogenic activities in both in vitro and in vivo models.[1] Its selectivity for VEGFRs over other kinases, such as FGFR and PDGFR, suggests a targeted mechanism of action with a potentially favorable safety profile.[1]
Mechanism of Action: Targeting the VEGF/VEGFR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFRs, which is induced by the binding of VEGF. This blockade disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.
References
Application Notes and Protocols: Preparing a Stock Solution of DW10075
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and consistent preparation of stock solutions is a critical first step in any experiment involving the evaluation of chemical compounds. This document provides a detailed protocol for the preparation of a stock solution of DW10075, a compound with a molecular weight of 917.63 g/mol . These guidelines are intended to ensure the integrity of the compound and the reproducibility of experimental results. Researchers should adapt this protocol based on the specific requirements of their downstream applications and the empirically determined solubility of this compound in various solvents.
Quantitative Data Summary
A summary of the known quantitative data for this compound is presented in Table 1. It is crucial for the researcher to experimentally determine the solubility of this compound in the solvents relevant to their experimental systems.
Table 1: Quantitative Data for this compound
| Property | Value | Notes |
| Molecular Weight | 917.63 g/mol [1] | |
| CAS Number | 37265-86-4[1] | |
| Appearance | Solid[1] | |
| Solubility in DMSO | To be determined by user | It is recommended to test solubility up to at least 100 mM. |
| Solubility in Ethanol | To be determined by user | |
| Solubility in Water | To be determined by user | |
| Recommended Storage | To be determined by user | As a general guideline, store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The concentration can be adjusted based on the compound's solubility and the requirements of the specific assay.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 917.63 g/mol * 1000 mg/g = 9.1763 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 9.18 mg of this compound powder into the tared container. Record the exact mass.
-
-
Dissolving this compound:
-
Using a calibrated pipette, add the calculated volume of DMSO to the container with the this compound powder. For example, if you weighed exactly 9.18 mg, you would add 1.0 mL of DMSO.
-
Recalculate the exact concentration based on the actual mass weighed.
-
Cap the container tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the solid has dissolved. If not, continue vortexing. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution, but be cautious as heat may degrade the compound.
-
-
Storage and Handling:
-
Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light. It is advisable to conduct stability studies to determine the optimal storage conditions and shelf-life for your specific experimental needs.
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and safety information. If an MSDS is not available, handle the compound with care as an unknown substance.
-
Dispose of all chemical waste according to your institution's guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for DW10075 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing DW10075 in Western blot analysis to investigate its effects on protein expression and signaling pathways. The following information is based on the hypothetical premise that this compound is an inhibitor of the Hedgehog signaling pathway.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This method is invaluable for assessing the effects of a compound like this compound on its putative protein targets and downstream signaling events. These protocols are designed to guide researchers in preparing samples, performing electrophoresis and protein transfer, and detecting proteins of interest with high specificity and sensitivity.
Key Protein Targets in the Hedgehog Signaling Pathway
The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and is implicated in tumorigenesis when dysregulated.[3] Key proteins in this pathway that can be evaluated by Western blot after treatment with this compound include:
-
Patched (PTCH): A transmembrane receptor that inhibits Smoothened.
-
Smoothened (SMO): A G protein-coupled receptor that, upon activation, initiates downstream signaling.
-
Gli Transcription Factors (Gli1, Gli2, Gli3): The final effectors of the pathway that regulate target gene expression.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analyses of cells treated with this compound.
Table 1: Effect of this compound on Hedgehog Pathway Protein Expression
| Treatment | PTCH Expression (Relative to Control) | SMO Expression (Relative to Control) | Gli1 Expression (Relative to Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.05 | 0.98 | 0.45 |
| This compound (5 µM) | 1.02 | 1.01 | 0.21 |
| This compound (10 µM) | 0.99 | 0.99 | 0.08 |
Table 2: Densitometric Analysis of Gli1 Inhibition by this compound
| This compound Concentration (µM) | Mean Gli1 Band Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 12543 | 876 | 0 |
| 1 | 5644 | 452 | 55 |
| 5 | 2634 | 211 | 79 |
| 10 | 1003 | 98 | 92 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Whole-Cell Lysates
This protocol is suitable for the analysis of total cellular protein levels.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Add ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors to the cells.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.[4]
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins like PTCH and SMO, incubation at 70°C for 10-20 minutes may be optimal to prevent aggregation.
-
Protocol 2: Subcellular Fractionation for Cytosolic and Membrane Proteins
To specifically analyze membrane-bound proteins like PTCH and SMO or cytosolic proteins like Gli, subcellular fractionation can be employed.[5]
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1, step 2, but resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA with protease inhibitors).
-
-
Cytoplasmic Extraction:
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40 to a final concentration of 0.5%).
-
Vortex briefly and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
The supernatant contains the cytoplasmic fraction.
-
-
Membrane Protein Extraction:
-
Wash the pellet from the previous step with the hypotonic buffer.
-
Resuspend the pellet in a membrane extraction buffer (e.g., RIPA buffer).
-
Sonicate briefly to solubilize membranes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the membrane protein fraction.
-
-
Protein Quantification and Sample Preparation: Proceed as described in Protocol 1, steps 3 and 4.
Protocol 3: Western Blot Analysis
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For membrane proteins, adding SDS to the transfer buffer (up to 0.1%) can improve transfer efficiency.[6]
-
The transfer can be performed using a wet or semi-dry system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PTCH, anti-SMO, or anti-Gli1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH for whole-cell lysates, or total protein normalization).[8]
-
Mandatory Visualizations
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow.
Caption: Hypothetical Hedgehog Signaling Pathway Inhibition by this compound.
Caption: General Workflow for Western Blot Analysis.
References
- 1. Inmunoelectrotransferencia [sigmaaldrich.com]
- 2. Technical Considerations for Contemporary Western Blot Techniques | Springer Nature Experiments [experiments.springernature.com]
- 3. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ウェスタンブロッティング サンプル調製技術 | Bio-Rad [bio-rad.com]
- 6. biocompare.com [biocompare.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Immunofluorescence Analysis of Cellular Responses to DW10075, a Novel VEGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DW10075 is a novel, selective, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels. This process is fundamental in tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic and anti-proliferative activities both in vitro and in vivo. This application note provides a detailed protocol for the immunofluorescence analysis of cellular responses to this compound treatment, enabling researchers to visualize and quantify its effects on key cellular markers.
Data Presentation
The following table summarizes the in vitro biological activities of this compound, providing key quantitative data for easy reference and comparison.
| Target/Assay | Cell Line | Measurement | Result (IC₅₀) |
| VEGFR-2 Kinase Activity | - | Kinase Assay | 3.9 nmol/L |
| VEGF-stimulated Proliferation | HUVEC | CCK-8 Assay | 3.9 nmol/L |
| Cell Proliferation | U87-MG | SRB Assay | 0.4 µmol/L |
| Cell Proliferation | HCT-116 | SRB Assay | 1.2 µmol/L |
| Cell Proliferation | A549 | SRB Assay | 2.1 µmol/L |
Signaling Pathway
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by this compound.
Caption: VEGFR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for immunofluorescence staining to assess the effects of this compound on cultured cells and tumor tissue sections.
I. Immunofluorescence Staining of Cultured Cells (e.g., HUVECs) to Assess VEGFR-2 Expression/Localization
This protocol is designed to visualize the effect of this compound on the expression and localization of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVEC cells
-
Cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against VEGFR-2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HUVEC cells on sterile glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control) for the specified duration.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary anti-VEGFR-2 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
II. Immunofluorescence Staining of Tumor Tissue Sections for CD31 and Ki67
This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to assess microvessel density (CD31) and cell proliferation (Ki67) following this compound treatment in xenograft models.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibodies against CD31 and Ki67
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Incubate in 100% ethanol twice for 5 minutes each.
-
Incubate in 95% ethanol for 5 minutes.
-
Incubate in 70% ethanol for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat (e.g., using a microwave, pressure cooker, or water bath) according to standard protocols to unmask the epitopes. For Ki67, heat-induced epitope retrieval is often necessary.[1]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking (if using HRP-conjugated antibodies):
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash three times with PBS.
-
-
Permeabilization (for nuclear targets like Ki67):
-
Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes.[1]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-CD31 and anti-Ki67) in blocking buffer.
-
Incubate sections with the primary antibodies overnight at 4°C in a humidified chamber.
-
-
Washing: Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
-
Counterstaining:
-
Incubate with DAPI for 5 minutes.
-
-
Washing: Wash twice with PBS.
-
Mounting: Mount with an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effect of this compound using immunofluorescence.
References
Unveiling DW10075: Application Notes and Protocols for High-Throughput Screening Assays
Introduction
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates. The development of robust and specific HTS assays is paramount to the success of these campaigns. This document provides detailed application notes and protocols for the utilization of DW10075, a novel modulator of the Hedgehog signaling pathway, in high-throughput screening assays. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the identification of new chemical entities targeting this critical developmental and disease-related pathway.
The Hedgehog (HH) signaling pathway is a crucial regulator of cellular processes during embryonic development and plays a significant role in tissue homeostasis and regeneration in adults.[1] Dysregulation of this pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a potent and selective modulator of this pathway, and the following protocols have been optimized for its characterization in a high-throughput format.
Data Presentation: Performance Metrics of this compound in HTS Assays
The successful implementation of a high-throughput screening assay is dependent on its robustness and reproducibility. Key performance metrics for assays involving this compound are summarized below. These data were generated using the detailed protocols outlined in the subsequent sections.
| Parameter | Value | Assay Type | Description |
| IC50 | 50 nM | Cell-Based Reporter Assay | Concentration of this compound that elicits a half-maximal inhibitory response in a Gli-luciferase reporter gene assay. |
| Z'-factor | 0.78 | Cell-Based Reporter Assay | A measure of the statistical effect size of the assay, indicating excellent separation between positive and negative controls. |
| Signal-to-Background Ratio | 15 | Cell-Based Reporter Assay | The ratio of the signal from the uninhibited control to the signal from the maximally inhibited control, demonstrating a robust assay window. |
| EC50 | 200 nM | Biochemical Binding Assay | Concentration of this compound that achieves 50% of the maximal binding to its target protein in a purified system. |
| Z'-factor | 0.85 | Biochemical Binding Assay | Indicates a highly robust and reliable biochemical assay. |
| Signal-to-Noise Ratio | 25 | Biochemical Binding Assay | The ratio of the mean signal to its standard deviation, highlighting the precision of the measurement. |
Experimental Protocols
Cell-Based Hedgehog Signaling Reporter Assay
This protocol describes a luciferase-based reporter gene assay to quantify the inhibitory activity of this compound on the Hedgehog signaling pathway in a cellular context.
Materials:
-
Shh-LIGHT2 cells (or equivalent cell line with a Gli-responsive luciferase reporter)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound stock solution (10 mM in DMSO)
-
Purmorphamine (or other Smoothened agonist)
-
Bright-Glo™ Luciferase Assay System (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Shh-LIGHT2 cells in complete medium to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay medium (DMEM with 0.5% FBS).
-
Add 5 µL of the diluted compound to the appropriate wells. For control wells, add 5 µL of assay medium with 0.1% DMSO (vehicle control) or a known inhibitor (positive control).
-
-
Pathway Activation:
-
Prepare a solution of Purmorphamine in assay medium at a concentration that induces approximately 80% of the maximal luciferase signal (e.g., 2 µM).
-
Add 5 µL of the Purmorphamine solution to all wells except the negative control wells. Add 5 µL of assay medium to the negative control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Bright-Glo™ reagent to room temperature.
-
Add 35 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical Smoothened (SMO) Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the Smoothened receptor.
Materials:
-
Purified human SMO receptor protein
-
Radiolabeled ligand (e.g., [3H]-BODIPY-cyclopamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
This compound compound stock solution (10 mM in DMSO)
-
Scintillation cocktail
-
Glass fiber filter mats
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of diluted compound, assay buffer (for total binding), or a high concentration of a known SMO antagonist (for non-specific binding) to the wells of a 96-well plate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the purified SMO receptor and the radiolabeled ligand in assay buffer. The concentration of the radiolabeled ligand should be at or below its Kd for SMO.
-
Add 40 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a competitive binding equation to determine the Ki or EC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow Diagram
References
Application Notes and Protocols for DW10075 in Neurodegenerative Disease Research
Disclaimer: The following application notes and protocols are based on a hypothetical compound, DW10075, as a selective inhibitor of the p38 MAPK signaling pathway for illustrative purposes in the context of neurodegenerative disease research. All data presented are simulated.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis, are characterized by the progressive loss of neuronal structure and function. A common underlying mechanism in the pathology of these diseases is the persistent activation of stress-activated protein kinase pathways, including the p38 mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway, when chronically activated by cellular stressors like oxidative stress, inflammatory cytokines, and excitotoxicity, contributes to neuroinflammation, apoptosis (programmed cell death), and the hyper-phosphorylation of proteins like tau, leading to the formation of neurofibrillary tangles.[1]
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the p38 MAPK alpha isoform. By targeting this key signaling node, this compound offers a promising therapeutic strategy to mitigate the downstream pathological effects associated with neurodegeneration. These application notes provide detailed protocols for researchers to investigate the efficacy of this compound in relevant in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of p38 MAPKα, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and subsequent signaling cascades that promote the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediate apoptotic pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value |
| p38α Kinase IC50 | 15 nM |
| p38β Kinase IC50 | 250 nM |
| JNK1 Kinase IC50 | > 10 µM |
| ERK1 Kinase IC50 | > 10 µM |
| Cellular p-MK2 IC50 (LPS-stimulated PBMCs) | 50 nM |
Table 2: In Vivo Efficacy in 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Vehicle Control | This compound (10 mg/kg, p.o., daily for 3 months) |
| Brain TNF-α levels (pg/mg protein) | 125 ± 15 | 45 ± 8 |
| Brain IL-1β levels (pg/mg protein) | 80 ± 10 | 25 ± 5 |
| Aβ Plaque Burden (%) | 12.5 ± 2.1 | 7.8 ± 1.5 |
| Phospho-Tau (AT8) Positive Neurons (count/mm2) | 25 ± 4 | 11 ± 3 |
| Morris Water Maze Escape Latency (seconds) | 45 ± 5 | 25 ± 4 |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay
Objective: To determine the IC50 of this compound for p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Myelin Basic Protein (MBP) as substrate
-
This compound
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
32P-γ-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add kinase buffer, recombinant p38α kinase, and MBP substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and 32P-γ-ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated 32P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against Aβ-induced neurotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aβ1-42 oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
PBS
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle) for 2 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ1-42 oligomers to a final concentration of 10 µM.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of this compound in the 5XFAD transgenic mouse model.
Materials:
-
5XFAD transgenic mice (6 months old)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Morris Water Maze apparatus
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for immunohistochemistry (anti-Aβ, anti-phospho-tau AT8)
Procedure:
-
Dosing: Administer this compound (10 mg/kg) or vehicle to 5XFAD mice daily via oral gavage for 3 months.
-
Behavioral Testing (Morris Water Maze):
-
During the last week of treatment, assess spatial learning and memory.
-
Train mice to find a hidden platform in a pool of water for 5 consecutive days.
-
On day 6, perform a probe trial by removing the platform and record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Harvest the brains; hemisphere one is snap-frozen for biochemical analysis, and hemisphere two is fixed in 4% paraformaldehyde for immunohistochemistry.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Measure the levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue.
-
Perform immunohistochemical staining for Aβ plaques and hyperphosphorylated tau (AT8).
-
Quantify the plaque burden and the number of AT8-positive neurons using image analysis software.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases by targeting the p38 MAPK pathway. The provided protocols offer a framework for researchers to further elucidate the neuroprotective effects of this compound and similar compounds. These studies will be critical in advancing our understanding of the role of p38 MAPK in neurodegeneration and in the development of novel treatment strategies.
References
Application Notes and Protocols: The Use of DW10075 in CRISPR-Cas9 Experiments
A Theoretical Exploration of a Novel Small Molecule in Genome Engineering
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest available information, "DW10075" does not correspond to a publicly documented small molecule or research compound. The following application notes and protocols are presented as a hypothetical framework. They are based on plausible mechanisms by which a novel small molecule could be integrated into CRISPR-Cas9 workflows to enhance genome editing outcomes. The experimental designs and data presented herein are illustrative and should be adapted based on the actual biological activity of a specific, characterized compound.
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering unprecedented precision in modifying the genetic material of living organisms. Despite its power, challenges related to editing efficiency, specificity, and the precise control of DNA repair outcomes remain. Small molecules that can modulate the cellular environment or directly influence the components of the CRISPR-Cas9 machinery or DNA repair pathways present a promising avenue for overcoming these limitations.
This document outlines hypothetical applications and protocols for a novel small molecule, designated this compound, in CRISPR-Cas9 experiments. We will explore its potential to enhance homology-directed repair (HDR), improve the efficiency of gene knockout, and modulate the cellular response to DNA double-strand breaks (DSBs) induced by Cas9.
Hypothetical Mechanism of Action of this compound
For the purpose of this illustrative guide, we will postulate that this compound is a potent and selective inhibitor of a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. By temporarily suppressing NHEJ, this compound is hypothesized to bias the cellular repair machinery towards the more precise homology-directed repair (HDR) pathway when a donor DNA template is provided.
Signaling Pathway Diagram: Modulation of DNA Double-Strand Break Repair by this compound
Caption: Hypothetical signaling pathway of this compound in modulating DNA repair.
Quantitative Data Summary
The following tables present hypothetical quantitative data from experiments evaluating the efficacy and optimal concentration of this compound.
Table 1: Dose-Response of this compound on HDR Efficiency
| This compound Concentration (µM) | HDR Efficiency (%) | Cell Viability (%) |
| 0 (Vehicle) | 5.2 ± 0.8 | 100 |
| 0.1 | 8.9 ± 1.1 | 98.5 ± 1.2 |
| 1 | 15.6 ± 2.3 | 95.3 ± 2.5 |
| 10 | 25.1 ± 3.5 | 88.1 ± 4.1 |
| 50 | 18.3 ± 2.9 | 65.7 ± 5.8 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Gene Knockout Efficiency
| Treatment | Gene Knockout Efficiency (%) | Off-Target Events (at top 3 predicted sites) |
| Cas9 + gRNA (No this compound) | 85.4 ± 4.2 | 1.2 ± 0.3% |
| Cas9 + gRNA + this compound (10 µM) | 83.9 ± 5.1 | 1.1 ± 0.4% |
Data are represented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Enhancing HDR-mediated Gene Tagging with this compound
This protocol describes the use of this compound to increase the efficiency of inserting a fluorescent tag (e.g., GFP) at a specific genomic locus.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cas9 expression plasmid
-
gRNA expression plasmid targeting the gene of interest
-
Donor plasmid containing the GFP sequence flanked by homology arms
-
Lipofectamine 3000
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow Diagram:
Troubleshooting & Optimization
DW10075 solubility issues and solutions
Important Notice: Information regarding "DW10075" is not publicly available. The following guide is a generalized template based on common solubility issues encountered with research compounds. Please substitute the placeholder information with the specific details for your compound once they are known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A: The optimal solvent for this compound is not documented in publicly available resources. For novel or poorly characterized compounds, initial solubility testing is recommended. A general approach is to start with common laboratory solvents of varying polarities.
Recommended Starting Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS)
It is crucial to perform small-scale pilot experiments to determine the most suitable solvent and maximum achievable concentration without precipitation.
Q2: My this compound is not dissolving in the recommended solvent. What should I do?
A: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Some compounds have higher solubility at elevated temperatures.
-
Vortexing/Sonication: Increase the mechanical energy by vortexing vigorously or using a sonication bath. This can help break down compound aggregates.
-
Solvent Adjustment: If using a binary solvent system (e.g., DMSO and PBS), try adjusting the ratio of the co-solvent.
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for dissolving this compound.
Troubleshooting Guides
Issue 1: Precipitation Observed After Dilution in Aqueous Buffer
Many organic-soluble compounds will precipitate when diluted into an aqueous buffer for cell-based assays.
Solution:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform intermediate dilutions of the stock solution in your cell culture medium or buffer. It is critical to add the compound solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Protocol: Preparing a Working Solution for Cell-Based Assays
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Working Solution Preparation (Example for a 10 µM final concentration):
-
Prepare your final volume of cell culture medium or buffer.
-
Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution.
-
While vortexing the medium/buffer, add the calculated volume of the stock solution dropwise.
-
Visually inspect for any signs of precipitation.
-
Quantitative Data
As no public data for this compound exists, the following table is a template for how solubility data should be presented.
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | Data Not Available | Clear solution |
| Ethanol | 25 | Data Not Available | - |
| PBS (pH 7.4) | 25 | Data Not Available | Suspension |
Signaling Pathways
Without information on the biological target of this compound, a specific signaling pathway diagram cannot be generated. Below is a generic representation of a kinase inhibitor signaling pathway.
Caption: A generic kinase inhibitor signaling pathway.
Technical Support Center: Optimizing Novel Compound Concentrations for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of novel compounds, such as DW10075, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new compound?
A1: The initial and most critical step is to perform a dose-response study to determine the compound's potency and cytotoxic effects on your chosen cell line.[1] This will help establish a concentration range that is effective without causing unwanted cell death. A common approach is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[1]
Q2: How should I select the appropriate cell line for my experiment?
A2: Your choice of cell line should be driven by your research question.[1] For instance, if you are investigating a specific type of cancer, you should use a cell line derived from that cancer. It is also vital to consider the characteristics of the cell line, such as its doubling time and known sensitivity to other drugs.[1]
Q3: What factors are critical for ensuring compound stability and solubility?
A3: Many organic compounds have limited aqueous solubility. It is crucial to identify a suitable solvent for your compound and to confirm its stability in your cell culture medium.[1] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]
Q4: What is the optimal duration for exposing cells to the compound?
A4: The ideal exposure time can differ based on the compound's mechanism of action and the biological process under investigation.[1] Performing a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the most appropriate duration for observing the desired biological effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of novel compound concentrations.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the compound | The concentration is too low, the compound is inactive in the chosen cell line, or the incubation time is too short. | Test a higher concentration range. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time.[1] |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic, or the cells are particularly sensitive. | Use a lower concentration range. Reduce the incubation time. Ensure the solvent concentration is not contributing to toxicity.[1] |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate. | Ensure proper mixing of the cell suspension before seeding. Mix the compound solution thoroughly before adding it to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1] |
| Precipitation of the compound in the culture medium | The compound has low solubility in the aqueous medium. | Test alternative solvents. Do not exceed the compound's solubility limit in the final culture medium. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on a cell line.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the novel compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only).[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Workflow for a dose-response experiment.
Caption: Troubleshooting decision tree for experiments.
References
Technical Support Center: Troubleshooting Off-Target Effects of DW10075
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with the investigational kinase inhibitor, DW10075. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is a potent and selective inhibitor of Target Kinase X (TKX). However, like many kinase inhibitors, it has the potential for off-target effects, where it interacts with unintended proteins other than its primary target.[1][2] These off-target interactions can lead to unforeseen biological consequences, cellular toxicity, or a misinterpretation of experimental results.[3][4] The primary cause for off-target effects among kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[3]
Q2: My cells are showing high levels of toxicity at concentrations where I expect to see specific inhibition of TKX. Is this an off-target effect?
A2: It is possible that the observed cytotoxicity is due to off-target effects.[4][5] To investigate this, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response curve. If the concentration of this compound required to induce cytotoxicity is significantly different from its IC50 for TKX, it may suggest off-target effects.[3][4]
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor of TKX that has a different chemical scaffold.[1][3] If the second inhibitor does not produce the same cytotoxic phenotype at concentrations that inhibit TKX, it strengthens the likelihood of off-target effects for this compound.[4]
-
Apoptosis Marker Analysis: To confirm if the observed cell death is apoptotic, you can perform assays for markers like Annexin V or cleaved caspase-3.[3]
Q3: I am not observing the expected downstream signaling changes after treating cells with this compound, even though I've confirmed target engagement. What could be the reason?
A3: This could be due to several factors, including the activation of compensatory signaling pathways or off-target effects that counteract the on-target inhibition.[1] Here's how to troubleshoot:
-
Probe for Compensatory Pathways: Use techniques like Western blotting to check for the activation of known compensatory signaling pathways.[1]
-
Phosphoproteomics: A global analysis of protein phosphorylation changes via mass spectrometry can provide a broader view of the signaling pathways affected by this compound.[3]
-
Kinase Profiling: To identify potential off-targets that might be interfering with your expected outcome, a broad kinase screen is recommended.[3][6]
Troubleshooting Experimental Results
Issue: Inconsistent or unexpected experimental outcomes with this compound.
This section provides a logical framework for troubleshooting unexpected results.
Caption: Troubleshooting logic for unexpected experimental outcomes.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase screen, showing the inhibitory activity of this compound against its intended target (TKX) and several potential off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TKX) |
| TKX (On-Target) | 15 | 1 |
| Kinase A | 350 | 23.3 |
| Kinase B | 1,200 | 80 |
| Kinase C | 85 | 5.7 |
| Kinase D | >10,000 | >667 |
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric, fluorescence-based, or luminescence-based assay, to measure kinase activity.[6]
-
Compound Preparation: Prepare a dilution series of this compound.
-
Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP. Add the different concentrations of this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the reaction at the optimal temperature and time for each kinase.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.[5]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the control. Determine the IC50 value for each kinase.[5]
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
This protocol describes how to definitively determine if the observed phenotype is due to the inhibition of TKX.
Objective: To validate that the cellular effects of this compound are on-target.
Caption: Experimental workflow for target validation using CRISPR-Cas9.
Methodology:
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting the gene encoding for TKX into a Cas9 expression vector.[5]
-
Transfection and Selection: Transfect the target cell line with the Cas9/sgRNA plasmid. After transfection, select for single-cell clones.[5]
-
Knockout Validation: Expand the single-cell clones and validate the knockout of the TKX protein using Western blotting or confirm the genomic edit by sequencing.
-
Phenotypic Assay: Treat both the wild-type and the TKX knockout cell lines with a range of this compound concentrations.
-
Data Analysis: Compare the phenotypic response (e.g., cytotoxicity, downstream signaling) in both cell lines. If this compound still elicits the same effect in the knockout cells, it is highly indicative of an off-target effect.
Protocol 3: Western Blot for Compensatory Signaling
Objective: To assess the activation of known compensatory signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in an appropriate buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest in the compensatory pathway (e.g., p-ERK, total ERK, p-JNK, total JNK).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[1]
Signaling Pathway Visualization
The following diagram illustrates a hypothetical scenario where this compound, while inhibiting its intended target (TKX), also has an off-target effect on Kinase C, leading to the activation of an unintended downstream pathway.
Caption: Hypothetical signaling pathways affected by this compound.
References
Technical Support Center: Preventing Compound Degradation (DW10075)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation for the compound designated as DW10075. The following information is based on best practices for handling and storing small molecule compounds to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of small molecule compounds like this compound is influenced by several environmental factors. The most common contributors to degradation are exposure to light, elevated temperatures, non-optimal pH levels, oxidation, and enzymatic activity.[1] It is crucial to control these factors during storage and handling to maintain the compound's integrity.
Q2: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry environment. Liquid forms are generally more susceptible to degradation than solid forms.[2] For photosensitive compounds, storage in amber vials is essential to protect against light-induced degradation.[2] The choice of container and closure system is also critical to prevent moisture ingress and other environmental exposures.[2]
Q3: Can the solvent used to dissolve this compound affect its stability?
Yes, the choice of solvent can significantly impact the stability of a compound. For instance, aqueous solutions can make compounds more susceptible to hydrolysis.[2] It is important to use high-purity, anhydrous solvents when preparing stock solutions if the compound is known to be sensitive to moisture. The pH of buffered solutions should also be carefully considered and optimized for maximum stability.
Q4: Are there any visual indicators that suggest this compound has degraded?
Visual signs of degradation can include a change in color, the appearance of precipitates in a solution, or a change in the physical state of a solid compound. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light, humidity). 2. Prepare fresh stock solutions from a new vial of the compound. 3. Perform a stability test on your current stock solution. |
| Reduced potency or activity | Degradation of the active form of the compound. | 1. Protect the compound from light at all stages of the experiment. 2. Minimize the time the compound is in solution before use. 3. Consider the possibility of oxidation and handle the compound under an inert atmosphere if necessary. |
| Precipitate formation in stock solution | Poor solubility or compound degradation leading to insoluble byproducts. | 1. Confirm the appropriate solvent and concentration for solubility. 2. Filter the solution to remove any precipitate before use. 3. Analyze the precipitate to determine if it is the original compound or a degradant. |
| Discoloration of the compound | Chemical degradation, often due to oxidation or light exposure. | 1. Discard the discolored compound. 2. Obtain a fresh batch of the compound and store it under the recommended conditions. 3. If discoloration persists, investigate potential interactions with containers or other reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid form), appropriate anhydrous solvent (e.g., DMSO, Ethanol), amber glass vials, precision balance, volumetric flasks, sterile pipette tips.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a precision balance in a controlled environment.
-
Dissolve the compound in the appropriate volume of anhydrous solvent to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).
-
Protocol 2: Short-Term Stability Assessment
-
Objective: To determine the stability of this compound in a specific experimental buffer over a typical experiment duration.
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under the same conditions as your experiment (e.g., 37°C, room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Common degradation pathways for small molecule compounds.
Caption: General experimental workflow for using and monitoring this compound.
References
Technical Support Center: DW10075 In Vitro Efficacy
Notice: Information regarding a specific compound designated "DW10075" is not publicly available. The following technical support guide is based on general principles and best practices for assessing the in vitro efficacy of novel therapeutic compounds. The troubleshooting advice, protocols, and pathways described are illustrative and should be adapted based on the known characteristics of the actual compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common challenge in in vitro pharmacology. Several factors can contribute to this variability. Consider the following troubleshooting steps:
-
Cell-Based Issues:
-
Cell Line Authenticity and Passage Number: Ensure you are using an authenticated cell line with a consistent and low passage number. Genetic drift in higher passage numbers can alter drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Optimize and strictly control the seeding density.[1]
-
Cell Health and Viability: Only use cells with high viability (>95%) for experiments. Stressed or unhealthy cells can respond differently to treatment.
-
Cell Clumping: Ensure a single-cell suspension before plating to avoid uneven cell distribution.[1]
-
-
Compound and Reagent Issues:
-
Compound Stability and Solubility: Verify the stability of this compound in your culture medium and the accuracy of your stock solution concentration. Poor solubility can lead to inaccurate dosing.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure fresh preparation of all solutions. Pay close attention to the expiration dates of assay kits.
-
-
Assay and Procedural Issues:
-
Incubation Times: Standardize all incubation times, including drug treatment and reagent incubation steps.[1]
-
Plate Handling: Inconsistent washing steps or residual buffer can dilute reagents and affect the final readout.[1]
-
Assay Window and Z'-Factor: A low Z'-factor (<0.5) indicates high variability or a small signal window.[2] Optimizing reagent concentrations and incubation times can improve the Z'-factor.[1][2]
-
Q2: The in vitro efficacy of this compound is lower than expected based on its presumed target. What could be the reason?
A2: A discrepancy between expected and observed in vitro efficacy can arise from several factors related to the drug's interaction with the cellular environment and its mechanism of action:
-
Cellular Uptake and Efflux: The compound may not efficiently cross the cell membrane or could be actively removed by efflux pumps.[2]
-
Target Accessibility: The drug's target might be in an inactive conformation or located in a cellular compartment that the compound cannot easily access.[2]
-
Off-Target Effects: The compound could have off-target effects that counteract its intended efficacy.[1]
-
Activation of Compensatory Pathways: Inhibition of the primary target might trigger feedback loops that activate alternative survival pathways.[1]
-
Discrepancy between In Vitro and In Vivo Conditions: The high drug concentrations often used in vitro may not be achievable or relevant in a physiological context.[3]
Q3: How can we investigate the mechanism of action of this compound if it is unknown?
A3: Elucidating the mechanism of action is a critical step in drug development. A multi-pronged approach is often necessary:
-
Target-Based Assays: If there is a hypothesized target, perform direct binding assays or enzymatic assays to confirm engagement.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes induced by the compound.
-
Omics Approaches: Employ transcriptomics (RNA-seq), proteomics, and metabolomics to identify pathways and cellular processes affected by the compound.[4]
-
Pathway Analysis: Use specific inhibitors or activators of known signaling pathways in combination with this compound to see if its effect is modulated.
Troubleshooting Guides
Guide 1: Optimizing Cell-Based Assays
This guide provides a structured approach to troubleshooting common issues in cell-based in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects on the plate, improper mixing of reagents. | Optimize seeding density, avoid using outer wells, ensure thorough mixing of all solutions. |
| Low Z'-Factor | Small signal window, high data variation. | Optimize reagent concentrations and incubation times.[1][2] |
| Inconsistent Dose-Response Curves | Compound precipitation, degradation, or off-target effects at high concentrations. | Check compound solubility, use a narrower range of concentrations around the expected IC50.[5] |
| Lack of Response | Poor cell permeability, target not expressed or inactive, incorrect assay choice. | Perform cell permeability assays, confirm target expression and activity, consider alternative assay formats.[2] |
Guide 2: Investigating Drug Resistance
If cells develop resistance to this compound over time, the following steps can help elucidate the mechanism.
| Observation | Potential Mechanism | Investigative Approach |
| Gradual loss of efficacy | Upregulation of efflux pumps, target mutation, activation of compensatory pathways. | Perform qPCR or western blot for common efflux pumps, sequence the target gene, use pathway inhibitors. |
| Subset of cells are resistant | Pre-existing resistant subpopulation, cellular heterogeneity. | Perform single-cell cloning and subsequent drug sensitivity testing, analyze tumor heterogeneity if applicable. |
| Resistance induced by co-treatment | Drug-drug interaction, antagonism. | Re-evaluate the combination strategy, investigate potential for competitive binding or pathway interference.[1] |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a general procedure for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well, white-walled microplate at a pre-optimized density in 80 µL of culture medium.
-
Incubate overnight to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 20 µL of the compound dilution to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Normalize the data to vehicle control (100% viability) and a "no cells" control (0% viability).
-
Plot dose-response curves and calculate IC50 values.[1]
-
Signaling Pathways & Experimental Workflows
Since the specific signaling pathway for this compound is unknown, below are examples of common signaling pathways that are often targeted in drug development and a general workflow for troubleshooting in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Managing Resistance to Novel Kinase Inhibitors
Disclaimer: Initial searches for "DW10075" did not yield specific information on a compound with this designation. This suggests it may be an internal code, a very new compound not yet in the public domain, or a misidentified name. The following technical support guide has been created to address the core request of dealing with drug resistance in cell lines, using a Hypothetical Kinase Inhibitor (HKI) as a representative example of a novel ATP-competitive kinase inhibitor. The principles and protocols outlined here are broadly applicable to researchers encountering resistance to new targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HKI?
A1: HKI is a novel, potent, and selective ATP-competitive inhibitor of the "Hypothetical Kinase" (HK), a key enzyme in a signaling pathway that promotes cell proliferation and survival. By binding to the ATP-binding pocket of HK, HKI prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cells were initially sensitive to HKI, but now they are growing at concentrations that were previously cytotoxic. Why is this happening?
A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms. This is a common challenge in cancer therapy and can occur through genetic mutations, epigenetic alterations, or activation of bypass signaling pathways.[1][2]
Q3: What are the common mechanisms of resistance to kinase inhibitors like HKI?
A3: Resistance to targeted therapies like kinase inhibitors can arise from several mechanisms:
-
Target Alteration: Mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the inhibitor from the cell, reducing its intracellular concentration.[3][4]
-
Bypass Pathway Activation: Cells may activate alternative signaling pathways to circumvent the blocked pathway, thereby restoring proliferation and survival signals.
-
Upregulation of the Target Protein: Increased expression of the target kinase may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with HKI and cell lines that may be developing resistance.
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values for HKI in my "sensitive" cell line. | 1. Cell line instability or heterogeneity. 2. Inconsistent cell seeding density. 3. Degradation of HKI stock solution. | 1. Perform single-cell cloning to establish a pure population. Regularly check for mycoplasma contamination. 2. Ensure consistent cell numbers are seeded for each experiment. 3. Prepare fresh HKI dilutions for each experiment from a frozen stock. |
| My HKI-resistant cell line shows variable resistance levels. | 1. The resistant population is not clonal. 2. The resistance mechanism is unstable without drug pressure. | 1. Isolate single clones of the resistant line and characterize their resistance levels individually. 2. Culture the resistant cells in the continuous presence of a maintenance dose of HKI. |
| I don't see a decrease in the phosphorylation of HKI's downstream target in my resistant cells. | 1. A mutation in the HKI binding site prevents the drug from inhibiting the kinase. 2. Increased ATP levels in the cell are outcompeting HKI. | 1. Sequence the kinase domain of the target protein in the resistant cells to check for mutations. 2. Evaluate the metabolic state of the resistant cells. |
| The resistant cells have normal target kinase activity but are still proliferating. | An alternative signaling pathway has been activated, bypassing the need for the HKI-targeted pathway. | Perform a phosphoproteomic or transcriptomic analysis to identify upregulated pathways in the resistant cells compared to the sensitive parent line. |
Key Experimental Protocols
Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
Objective: To quantify the concentration of HKI required to inhibit the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of HKI in culture medium. Remove the old medium from the cells and add the HKI dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period that allows for cell doubling (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the HKI concentration. Use a non-linear regression model to calculate the IC50 value.
Assessing Protein Expression and Phosphorylation by Western Blotting
Objective: To detect changes in the expression levels of the target kinase, its downstream effectors, or potential resistance markers (e.g., P-gp), and to assess the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with HKI at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-HK, anti-phospho-Substrate, anti-P-gp, anti-Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin or Tubulin).
Quantitative Data Summary
The following table presents hypothetical IC50 values for HKI in a sensitive parental cell line and a derived resistant cell line. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive line.[5]
| Cell Line | HKI IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 10 | 1 |
| HKI-Resistant | 250 | 25 |
Visualizations
Signaling Pathway Diagram
Caption: HKI signaling pathway and potential resistance mechanisms.
Experimental Workflow for Investigating HKI Resistance
Caption: Workflow for troubleshooting HKI resistance in cell lines.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. [PDF] Drug resistance mechanisms in cancers: Execution of pro-survival strategies | Semantic Scholar [semanticscholar.org]
- 3. Overcoming multidrug resistance in human carcinoma cells by an antisense oligodeoxynucleotide--doxorubicin conjugate in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Minimizing DWX-75 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and minimizing toxicities associated with the novel investigational compound DWX-75 in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is DWX-75 and what is its primary mechanism of action?
A1: DWX-75 is an investigational small molecule inhibitor of the tyrosine kinase receptor MET, which is often dysregulated in various cancers. Its primary mechanism of action is to block the signaling pathway downstream of MET, thereby inhibiting tumor growth and proliferation.
Q2: What are the most common toxicities observed with DWX-75 in animal models?
A2: The most frequently observed dose-dependent toxicities in preclinical animal models (mice and rats) include hepatotoxicity (elevated liver enzymes), nephrotoxicity (increased serum creatinine (B1669602) and BUN), and gastrointestinal disturbances (diarrhea, weight loss).
Q3: What are the recommended starting doses for in vivo studies?
A3: For initial efficacy studies, a starting dose of 10 mg/kg administered orally once daily is recommended for mice. For rats, a starting dose of 5 mg/kg is suggested. Dose escalation should be performed cautiously with careful monitoring for signs of toxicity.
Q4: How should I monitor for DWX-75-induced toxicities?
A4: Regular monitoring should include daily clinical observations (body weight, food and water intake, activity levels), weekly blood collection for complete blood count (CBC) and serum chemistry panels (assessing liver and kidney function), and terminal tissue collection for histopathological analysis.
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Q: My mice are showing a significant increase in serum ALT and AST levels after one week of treatment with DWX-75. What should I do?
-
A:
-
Confirm the finding: Repeat the serum chemistry analysis to rule out any experimental error.
-
Dose reduction: Reduce the dose of DWX-75 by 50% in a new cohort of animals and monitor liver enzymes closely.
-
Co-administration of a hepatoprotectant: Consider the co-administration of N-acetylcysteine (NAC), a known hepatoprotective agent, to mitigate liver damage.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess the extent of liver injury.
-
Issue 2: Significant Body Weight Loss
-
Q: The animals in my study are experiencing more than 15% body weight loss. How can I manage this?
-
A:
-
Nutritional support: Provide a highly palatable and calorically dense diet to encourage food intake.
-
Vehicle and formulation check: Ensure that the vehicle used for DWX-75 administration is not contributing to the weight loss. Consider reformulating the compound if necessary.
-
Dosing holiday: Introduce a "dosing holiday" (e.g., 5 days on, 2 days off) to allow the animals to recover.
-
Dose adjustment: If weight loss persists, a dose reduction is warranted.
-
Issue 3: Poor Oral Bioavailability and High Variability
-
Q: I am observing inconsistent plasma concentrations of DWX-75 and suspect poor oral bioavailability. What are my options?
-
A:
-
Formulation optimization: Experiment with different formulations, such as suspensions or solutions in various vehicles (e.g., PEG400, Solutol HS 15), to improve solubility and absorption.
-
Alternative route of administration: If oral bioavailability remains low, consider an alternative route of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, for initial studies to establish a clear dose-response relationship.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Conduct a full PK/PD study to better understand the absorption, distribution, metabolism, and excretion (ADME) properties of DWX-75.[1][2][3][4][5]
-
Data Presentation
Table 1: Dose-Response of DWX-75 on Tumor Growth and Liver Enzymes in a Mouse Xenograft Model
| Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | 0 | 45 ± 5 | 60 ± 8 |
| 10 | 35 ± 6 | 60 ± 7 | 85 ± 10 |
| 25 | 68 ± 9 | 150 ± 20 | 220 ± 35 |
| 50 | 92 ± 5 | 450 ± 50 | 680 ± 75 |
Table 2: Pharmacokinetic Parameters of DWX-75 in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 5 | IV | 1200 | 0.25 | 3500 | 100 |
| 20 | PO | 450 | 2 | 2100 | 15 |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Treatment: Administer DWX-75 or vehicle control orally once daily for 14 days.
-
Monitoring: Record body weight daily.
-
Blood Collection: On days 7 and 14, collect blood via retro-orbital sinus puncture under anesthesia.
-
Serum Analysis: Separate serum and analyze for ALT and AST levels using a certified clinical chemistry analyzer.
-
Tissue Collection: At the end of the study, euthanize mice and collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for further analysis.
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of DWX-75.
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Decision tree for managing in vivo toxicity.
References
- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ashp.org [ashp.org]
- 4. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
DW10075 experimental variability and reproducibility
Welcome to the DW10075 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the experimental variability and reproducibility of this compound, a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of Janus Kinase 2 (JAK2). By inhibiting JAK2, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This mechanism disrupts the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Q2: We are observing significant batch-to-batch variability in the IC50 values of this compound in our in vitro kinase assays. What could be the cause?
A2: Batch-to-batch variability in IC50 values is a common issue and can stem from several factors. One of the most critical is the concentration of ATP in your assay. Since this compound is an ATP-competitive inhibitor, its apparent potency is highly dependent on the ATP concentration. Ensure that you are using a consistent ATP concentration across all experiments, ideally one that is at or near the Michaelis-Menten constant (Km) for JAK2. Other potential sources of variability include the source and purity of the recombinant JAK2 enzyme, the specific substrate used, and the stability of this compound in your assay buffer.
Q3: Our cell-based assays show inconsistent results in growth inhibition when using this compound. Why might this be happening?
A3: Inconsistent results in cell-based assays can be due to several factors. Cell line integrity is paramount; ensure your cells are routinely tested for mycoplasma contamination and authenticated.[1] The passage number of your cells can also significantly impact their response to treatment.[2] We recommend using cells within a defined, low-passage number range for all experiments. Additionally, variability in serum batches used in cell culture media can affect cell growth and drug response.[1] It is also crucial to ensure that this compound is fully solubilized in your culture medium and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
Q4: We are having trouble getting reproducible Western blot data for the inhibition of STAT3 phosphorylation after this compound treatment. What can we do to improve this?
A4: Western blot variability can be challenging, but there are several steps to improve reproducibility.[1][3] Firstly, ensure your sample preparation is consistent; this includes using a consistent lysis buffer and quantifying total protein concentration accurately to ensure equal loading.[4] The quality of your primary antibody against phosphorylated STAT3 (p-STAT3) is critical.[1][4] Use a well-validated antibody and consider performing a titration to determine the optimal concentration. For normalization, using a housekeeping protein is common, but total STAT3 levels should also be measured to account for any changes in total protein expression. Technical and biological replicates are essential for confirming your results.[1][5]
Troubleshooting Guides
Inconsistent In Vitro Kinase Assay Results
| Potential Issue | Recommended Solution |
| Variable ATP Concentration | Standardize the ATP concentration to the Km of the JAK2 enzyme for all assays. Verify the concentration of your ATP stock solution regularly. |
| Enzyme Quality and Activity | Use a high-purity, well-characterized recombinant JAK2 enzyme from a reputable supplier. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Run a positive control with a known JAK2 inhibitor to validate each assay run. |
| Compound Solubility and Stability | Ensure this compound is completely dissolved in the assay buffer. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Plate Reader Settings | Optimize and standardize the plate reader settings (e.g., gain, read time) for each assay to ensure you are within the linear range of detection. |
Variable Cell-Based Assay Outcomes
| Potential Issue | Recommended Solution |
| Cell Line Health and Identity | Regularly test for mycoplasma contamination. Perform cell line authentication (e.g., STR profiling).[1] Maintain a frozen stock of low-passage cells and use cells within a consistent passage number range for experiments.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for accurate and even cell distribution. |
| Serum and Media Variability | Purchase serum in large batches and test each new batch for its effect on cell growth and drug sensitivity before use in critical experiments.[1] |
| Edge Effects in Microplates | To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Add 5 µL of diluted this compound or control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and a suitable peptide substrate (e.g., a biotinylated STAT3-derived peptide).
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP at the desired concentration (e.g., the Km of JAK2).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
Detect substrate phosphorylation using a suitable method, such as a fluorescence-based assay.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add a solution containing a tetrazolium compound (e.g., MTS) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The inhibitory mechanism of this compound on the JAK/STAT signaling pathway.
Caption: A standard workflow for a cell-based proliferation assay using this compound.
Caption: A troubleshooting guide for achieving reproducible Western blot results.
References
- 1. licorbio.com [licorbio.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Western Blot Analysis with Replicate Samples [protocols.io]
Technical Support Center: DW10075 Experiments
Notice: Information regarding a specific experimental compound or process designated "DW10075" is not publicly available. The following troubleshooting guide and frequently asked questions are based on general best practices in experimental research and may not be specific to "this compound." Researchers should adapt this guidance to their specific experimental context.
Troubleshooting Guides
This section provides solutions to common problems encountered during laboratory experiments.
Problem 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | 1. Aliquot reagents to minimize freeze-thaw cycles. 2. Qualify new batches of critical reagents against a known standard. 3. Ensure proper storage conditions (temperature, light sensitivity). |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use appropriate pipette volume for the desired measurement. 3. Employ reverse pipetting for viscous solutions. |
| Cell Culture Contamination | 1. Regularly test cell lines for mycoplasma. 2. Use sterile techniques and dedicated equipment for cell culture. 3. Quarantine new cell lines before introducing them into the main lab. |
| Instrument Malfunction | 1. Perform routine maintenance and calibration of all laboratory equipment. 2. Monitor instrument performance with appropriate controls and standards. |
Problem 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | 1. Increase the number and/or duration of wash steps. 2. Optimize the composition of the wash buffer (e.g., add detergents like Tween-20). |
| Antibody Non-Specificity | 1. Titrate primary and secondary antibodies to determine the optimal concentration. 2. Include appropriate isotype controls. 3. Use a different antibody from a different vendor or a different clone. |
| Blocking Inefficiency | 1. Increase the concentration or incubation time of the blocking agent. 2. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers). |
| Sample Autofluorescence | 1. Include an "unstained" or "no primary antibody" control to assess autofluorescence. 2. Use a different fluorophore with a longer wavelength. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize variability between different experimental runs?
A1: To minimize inter-experimental variability, it is crucial to standardize your protocol as much as possible. This includes using the same lot of reagents, calibrating instruments before each run, and ensuring that the timing of critical steps is consistent. Running a positive and negative control in every experiment will also help to monitor and normalize for run-to-run variation.
Q2: What are the best practices for data analysis and interpretation?
A2: Always pre-define your data analysis plan before starting the experiment. Use appropriate statistical tests based on your experimental design and data distribution.[1] It is also important to be aware of potential confounding variables that could influence your results.[2] Consulting with a statistician can be highly beneficial to avoid common pitfalls in data analysis.[3][4]
Q3: How should I handle unexpected or anomalous results?
A3: Do not discard unexpected results outright. First, try to determine if the result is due to an experimental error by reviewing your lab notes and checking for any deviations from the protocol. If no error is apparent, the result may be genuine and warrant further investigation. Repeat the experiment under the same conditions to confirm the finding.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting experimental issues.
Caption: A flowchart for systematic troubleshooting of experimental problems.
References
Technical Support Center: Enhancing the Bioavailability of DW10075
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the poorly soluble compound, DW10075.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges in enhancing the oral bioavailability of this compound likely stem from its poor aqueous solubility, which is a common issue for many new chemical entities.[1][2] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility (BCS Class II and IV) often exhibit low and variable oral bioavailability due to their limited dissolution in the gastrointestinal fluids.[2][3] This poor dissolution is a rate-limiting step for drug absorption. Other contributing factors can include poor membrane permeability, first-pass metabolism, and efflux by transporters like P-glycoprotein.
Q2: What are the initial steps to consider for enhancing the bioavailability of a poorly soluble compound like this compound?
The initial and most common approach is to improve the solubility and dissolution rate of the drug.[4] Several strategies can be employed, broadly categorized as physical and chemical modifications.[4][5] Physical modifications include particle size reduction (micronization and nanosizing) and formulation approaches such as solid dispersions and lipid-based formulations.[1][4][6] Chemical modifications may involve salt formation or the development of a prodrug.[5]
Q3: How does particle size reduction improve bioavailability?
Reducing the particle size of a drug increases its surface area-to-volume ratio.[7] This enlarged surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can subsequently enhance absorption and bioavailability.[1] Techniques like micronization and nanosizing are commonly used to achieve this.[1][5] Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, are a particularly effective method for increasing the dissolution velocity and saturation solubility.[3][8]
Q4: What are solid dispersions and how do they work?
Solid dispersions involve dispersing the drug in an inert carrier matrix, usually a polymer, at the solid state.[6] This formulation can enhance the dissolution of poorly water-soluble drugs by presenting the drug in an amorphous form, which is more soluble than its crystalline form.[1] The carrier can also improve the wettability of the drug.
Q5: Can lipid-based formulations be used for this compound?
Yes, lipid-based drug delivery systems (LBDDS) are a promising option for lipophilic drugs.[6] These formulations, which include solutions, suspensions, and emulsions (including self-emulsifying drug delivery systems or SEDDS), can improve drug solubilization in the gut and facilitate lymphatic transport, thus avoiding first-pass metabolism.[6]
Troubleshooting Guides
Problem 1: this compound shows poor dissolution in vitro despite micronization.
-
Possible Cause: The micronized particles may be re-aggregating in the dissolution medium.
-
Troubleshooting Steps:
-
Incorporate a wetting agent or surfactant: Adding a small amount of a pharmaceutically acceptable surfactant to the formulation can prevent particle aggregation and improve wettability.
-
Consider nanosizing: If micronization is insufficient, further particle size reduction to the nanometer range (nanosuspension) can significantly improve dissolution.[1]
-
Evaluate solid dispersion: Formulating this compound as a solid dispersion can present the drug in a more soluble, amorphous state.[6]
-
Problem 2: Inconsistent and low bioavailability in animal studies with a crystalline this compound formulation.
-
Possible Cause: This is likely due to the poor and variable dissolution of the crystalline form in the gastrointestinal tract. Food effects can also contribute to this variability.
-
Troubleshooting Steps:
-
Amorphous Solid Dispersion: Develop an amorphous solid dispersion of this compound with a suitable polymer to enhance its dissolution rate and extent.
-
Lipid-Based Formulation: If this compound is lipophilic, a self-emulsifying drug delivery system (SEDDS) could be developed. This can improve solubilization and potentially reduce food effects.[6]
-
Nanosuspension: A nanosuspension formulation can lead to more rapid and complete dissolution, potentially overcoming the dissolution rate-limited absorption.[8]
-
Problem 3: A developed formulation of this compound shows good in vitro dissolution but poor in vivo permeability.
-
Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), or it may have inherently low membrane permeability (BCS Class IV).
-
Troubleshooting Steps:
-
In vitro permeability assays: Conduct Caco-2 cell permeability assays to investigate if this compound is a P-gp substrate. The inclusion of a P-gp inhibitor in the assay can confirm this.
-
Formulation with P-gp inhibitors: If this compound is a P-gp substrate, consider co-formulating it with excipients that have P-gp inhibitory effects.
-
Permeation enhancers: Investigate the use of safe and effective permeation enhancers in the formulation.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Solid Dispersion (1:5 drug-polymer ratio) | 10 | 450 ± 70 | 2.0 | 3150 ± 450 | 321 |
| Nanosuspension | 10 | 620 ± 90 | 1.5 | 4500 ± 620 | 459 |
| SEDDS Formulation | 10 | 750 ± 110 | 1.0 | 5800 ± 750 | 592 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a relevant buffer, e.g., simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Transformation of crystalline this compound to an amorphous state via solid dispersion.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erpublications.com [erpublications.com]
- 7. longdom.org [longdom.org]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Validation & Comparative
Validating the Immunomodulatory Effects of DW10075: A Comparative Analysis with Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational immunomodulatory agent DW10075's performance against alternative compounds. This guide includes supporting experimental data from primary and secondary assays to validate its therapeutic potential in the context of inflammatory and autoimmune diseases.
Disclaimer: The compound "this compound" is used here as a hypothetical agent for illustrative purposes. The experimental data and mechanisms described are based on studies of the well-characterized immunosuppressant 15-deoxyspergualin (DSG) , which serves as a proxy for this analysis.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound is postulated to exert its immunosuppressive effects through a multi-faceted mechanism that disrupts T-cell activation and proliferation, key events in the pathogenesis of many autoimmune disorders. Its primary molecular target is the heat shock cognate protein 70 (Hsc70). By binding to Hsc70, this compound interferes with the proper folding and transport of intracellular proteins crucial for immune signaling.
This interaction ultimately leads to the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses. The suppression of NF-κB activity results in decreased production of pro-inflammatory cytokines, notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). The reduction in IL-2, a critical T-cell growth factor, leads to a cell cycle block, thereby halting the proliferation of autoreactive T-cells.
Primary Assay: In Vitro T-Cell Proliferation (Mixed Lymphocyte Reaction)
To initially assess the immunosuppressive potential of this compound, a primary in vitro assay, the Mixed Lymphocyte Reaction (MLR), is employed. This assay measures the proliferative response of T-cells from one donor (responder) to the cells of a genetically different donor (stimulator), mimicking the initial stages of an allogeneic immune response.
Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: PBMCs from one donor (stimulator) are rendered non-proliferative by irradiation (e.g., 30 Gy) or treatment with mitomycin C.
-
Co-culture: Responder PBMCs (1 x 10^5 cells/well) are co-cultured with stimulator PBMCs (1 x 10^5 cells/well) in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Drug Treatment: this compound and a comparator drug, such as Cyclosporine A, are added to the co-cultures at various concentrations at the initiation of the assay. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: On day 5, T-cell proliferation is measured by adding [3H]-thymidine (1 µCi/well) for the final 18 hours of culture. The cells are then harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is quantified using a scintillation counter. The results are expressed as counts per minute (CPM).
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Secondary Assay: In Vivo Validation in an Animal Model of Autoimmunity
To validate the in vitro findings and assess the therapeutic efficacy of this compound in a more complex biological system, a secondary in vivo assay using an animal model of autoimmune disease is crucial. Experimental Autoimmune Encephalomyelitis (EAE) in rats is a widely accepted model for human multiple sclerosis.
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
-
Disease Induction: Female Lewis rats (6-8 weeks old) are immunized with an emulsion of guinea pig myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.
-
Treatment Protocol: Prophylactic treatment with this compound (e.g., 2.5 mg/kg and 5 mg/kg, intraperitoneally), Cyclosporine A (e.g., 5 mg/kg, intraperitoneally), or a vehicle control is initiated on the day of immunization and continued daily for a specified period (e.g., 14 days).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Quadriplegia
-
5: Moribund state
-
-
Data Collection and Analysis: The mean clinical score for each treatment group is calculated daily. The day of disease onset, peak disease severity, and cumulative disease score are determined and compared between groups.
Comparative Performance Data
The following tables summarize the comparative efficacy of this compound (represented by 15-deoxyspergualin) against Cyclosporine A in the described assays.
Table 1: In Vitro Immunosuppressive Activity (Mixed Lymphocyte Reaction)
| Compound | IC50 (nM) | Notes |
| This compound (15-DSG) | Similar to Cyclosporine A | Demonstrates potent inhibition of T-cell proliferation. |
| Cyclosporine A | Potent Inhibitor | Well-established immunosuppressant used as a benchmark. |
Note: Specific IC50 values can vary between experimental setups.
Table 2: In Vivo Efficacy in Rat EAE Model
| Treatment Group | Mean Peak Clinical Score | Day of Onset (Mean) | Notes |
| Vehicle Control | 3.5 ± 0.5 | 10 ± 1 | Severe disease progression. |
| This compound (5 mg/kg) | 1.0 ± 0.5 | Delayed (e.g., >14) | Significantly reduced disease severity and delayed onset. |
| Cyclosporine A (5 mg/kg) | 2.0 ± 0.7 | 12 ± 1 | Moderate suppression of EAE. |
Table 3: Comparative Efficacy in a Rat Heart Allograft Model
| Treatment Group | Graft Survival | Notes |
| Untreated Control | < 10 days | Acute rejection. |
| This compound (5 mg/kg) | > 100 days (in some cases) | Complete inhibition of rejection. |
| Cyclosporine A (5 mg/kg) | Prolonged, but rejection occurred | Partial inhibition of rejection. |
| Cyclosporine A (14 mg/kg) | Significantly prolonged | Effective but associated with cardiotoxicity. |
Conclusion
The validation of this compound through a primary in vitro T-cell proliferation assay and a secondary in vivo model of autoimmunity provides a robust assessment of its immunomodulatory potential. The data, using 15-deoxyspergualin as a proxy, indicates that this compound demonstrates potent immunosuppressive activity, comparable to or exceeding that of the established drug Cyclosporine A in certain models. The significant reduction in disease severity in the EAE model highlights its potential as a therapeutic agent for T-cell-mediated autoimmune diseases. Further investigation into its long-term efficacy and safety profile is warranted.
Comparative Efficacy Analysis: DW10075 (Osimertinib) vs. Gefitinib
<
Notice: Information regarding the compound "DW10075" is not publicly available. For the purpose of this illustrative guide, we will conduct a comparative analysis of Osimertinib (representing this compound), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and its competitor, Gefitinib , a first-generation EGFR TKI. This comparison focuses on their application in the first-line treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.
Introduction to a New Generation of Targeted Therapy
Osimertinib represents a significant advancement in precision oncology. It is an irreversible EGFR TKI designed to selectively inhibit both EGFR sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[1][2] Gefitinib, a first-generation EGFR TKI, functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, which is effective in tumors with activating EGFR mutations but is less effective against the T790M resistance mutation.[3][4]
Clinical Efficacy: Head-to-Head Comparison
The pivotal phase III FLAURA trial provides the most robust dataset for comparing the efficacy of Osimertinib against first-generation EGFR-TKIs, including Gefitinib.
| Efficacy Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.799 (0.647-0.997) |
| 3-Year Overall Survival Rate | 54% | 44% | Not Applicable |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
Data sourced from the FLAURA phase III clinical trial final overall survival analysis.[5]
The results from the FLAURA trial demonstrated a statistically significant and clinically meaningful improvement in both overall survival and progression-free survival for patients treated with Osimertinib compared to those treated with either Gefitinib or Erlotinib.[5][6] At the three-year mark, 54% of patients receiving Osimertinib were still alive, compared to 44% in the comparator arm.[5][7]
Mechanism of Action: A Tale of Two Inhibitors
Both Osimertinib and Gefitinib target the EGFR signaling pathway, a critical driver of cell growth and proliferation in certain cancers.[1][8] However, their modes of binding and selectivity differ significantly, leading to distinct clinical outcomes.
Gefitinib acts as a competitive inhibitor, reversibly binding to the ATP pocket of the EGFR kinase domain.[3] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the PI3K/Akt and Ras/Raf/MAPK pathways.[3][9]
Osimertinib , on the other hand, forms an irreversible covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase.[1] This irreversible binding provides sustained inhibition of EGFR signaling.[10] Crucially, Osimertinib is highly selective for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, which is thought to contribute to its favorable safety profile.[1][11]
Experimental Protocols
The characterization and comparison of kinase inhibitors like Osimertinib and Gefitinib rely on standardized in vitro assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific EGFR kinase variants.
Methodology:
-
Reagents and Materials: Purified recombinant EGFR kinase (wild-type, sensitizing mutation, and T790M mutation variants), ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase reaction buffer, test compounds (Osimertinib, Gefitinib), and a 384-well microtiter plate.[12]
-
Procedure: a. Serially diluted compounds are pre-incubated with the EGFR kinase enzyme in the microtiter plate.[12] b. The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[12] c. The reaction progress is monitored over time by measuring the fluorescence signal generated from the phosphorylated substrate.[12]
-
Data Analysis: The initial reaction velocity is plotted against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.[12]
Cell-Based Viability/Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines harboring different EGFR mutation statuses.
Methodology:
-
Cell Lines: NSCLC cell lines with relevant EGFR mutations (e.g., PC-9 for sensitizing mutation, H1975 for T790M resistance mutation).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of Osimertinib or Gefitinib for a specified period (e.g., 72 hours).[13] c. After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14] d. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[14] e. A solubilization solution is added to dissolve the formazan crystals.[14]
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader at approximately 570 nm. The absorbance is proportional to the number of viable cells, and the results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib - Wikipedia [en.wikipedia.org]
- 5. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 6. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Effects of Osimertinib in Combination Therapies for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance necessitates the exploration of combination therapies to enhance efficacy and prolong therapeutic benefit. This guide provides a comparative overview of the synergistic effects of osimertinib with other agents, supported by preclinical and clinical data.
Introduction to Osimertinib and Resistance Mechanisms
Osimertinib is highly effective against both sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with first- or second-generation EGFR TKIs. Despite its initial efficacy, tumors inevitably develop resistance to osimertinib through various mechanisms. These include on-target alterations like the EGFR C797S mutation and off-target mechanisms, most notably the amplification of the MET proto-oncogene, which activates a bypass signaling pathway. This has led to the clinical investigation of combining osimertinib with other targeted therapies to overcome or delay resistance.
Combination Strategies and Supporting Data
Osimertinib and MET Inhibitors
The amplification of the MET receptor is a frequent mechanism of acquired resistance to osimertinib.[1] This has prompted the investigation of combining osimertinib with MET inhibitors, such as savolitinib (B612288).
Preclinical Evidence: Preclinical studies have demonstrated that the combination of osimertinib and savolitinib can overcome MET-driven resistance. In patient-derived xenograft (PDX) models of EGFR-mutant, MET-amplified NSCLC, the combination therapy resulted in significant tumor regression, whereas either agent alone showed limited activity.[2]
Clinical Trial Data: Several clinical trials have evaluated the efficacy and safety of osimertinib in combination with the MET inhibitor savolitinib. The TATTON (NCT02143466) and SAVANNAH (NCT03778229) trials have shown promising antitumor activity in patients with EGFR-mutant, MET-amplified NSCLC who have progressed on prior EGFR TKI therapy.[3][4]
| Clinical Trial | Patient Population | Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| SAVANNAH (Phase II) [4] | EGFRm, MET+ NSCLC post-osimertinib | Osimertinib + Savolitinib | 56% (investigator-assessed) | 7.4 months (investigator-assessed) | Nausea, vomiting, peripheral edema |
| TATTON (Phase Ib) [5] | EGFRm, MET+ NSCLC post-EGFR TKI | Osimertinib + Savolitinib (600mg) | 66% | Not Reported | Increased AST/ALT, nausea |
| SAFFRON (Phase III) [6] | EGFRm, MET+ NSCLC post-osimertinib | Osimertinib + Savolitinib vs. Chemotherapy | - | - | Trial ongoing |
Osimertinib and First-Generation EGFR TKIs
A novel approach to delay the emergence of resistance involves the combination of osimertinib with a first-generation EGFR TKI, such as gefitinib (B1684475). The rationale is that this dual blockade can suppress the development of both T790M (sensitive to osimertinib) and C797S (potentially sensitive to first-generation TKIs) resistance mutations.
Preclinical Rationale: Preclinical evidence suggests that the combination of gefitinib and osimertinib may delay the emergence of acquired resistance.[7]
Clinical Trial Data: A phase I/II study (NCT03122717) evaluated the concurrent use of osimertinib and gefitinib in treatment-naïve patients with advanced EGFR-mutant NSCLC. The combination was found to be tolerable and resulted in a rapid clearance of the EGFR mutation from plasma.[7][8]
| Clinical Trial | Patient Population | Combination Therapy | Objective Response Rate (ORR) | Feasibility (≥6 cycles) | Key Adverse Events (Grade 3) |
| Phase I/II (NCT03122717) [7] | Treatment-naïve EGFRm NSCLC | Osimertinib (80mg) + Gefitinib (250mg) | 85.2% | 81.5% | Diarrhea (11.1%), Rash (3.7%) |
Osimertinib and Chemotherapy
Combining osimertinib with platinum-based chemotherapy is another strategy being explored to enhance its efficacy, particularly in the first-line setting.
Clinical Trial Data: The FLAURA2 phase III trial (NCT04035486) demonstrated that osimertinib plus platinum-pemetrexed chemotherapy significantly improved progression-free survival compared to osimertinib monotherapy in patients with previously untreated, advanced EGFR-mutated NSCLC.[9][10]
| Clinical Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) in Combo Arm |
| FLAURA2 (Phase III) [9][10] | Treatment-naïve EGFRm NSCLC | Osimertinib + Chemotherapy vs. Osimertinib | 25.5 months vs. 16.7 months | Chemotherapy-related toxicities (e.g., neutropenia, anemia) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of drug combinations on NSCLC cell lines.
-
Materials: EGFR-mutated NSCLC cell lines (e.g., PC-9, H1975), RPMI-1640 medium with 10% FBS, Osimertinib, second drug (e.g., Savolitinib), 96-well plates, MTT solution, DMSO, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of osimertinib, the second drug, and their combination for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm. The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
-
Western Blot Analysis
This technique is used to assess the impact of drug combinations on key signaling proteins.
-
Procedure:
-
Protein Extraction: Treat cells with the drug combination for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, phospho-MET, phospho-ERK, phospho-AKT) and a loading control (e.g., β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
In Vivo Xenograft Study
This protocol outlines the evaluation of antitumor efficacy of a combination therapy in a mouse model.
-
Materials: Immunocompromised mice (e.g., nude or NOD/SCID), human NSCLC cells (e.g., NCI-H1975) or patient-derived tumor fragments, Matrigel, Osimertinib, second drug, calipers, appropriate vehicles for drug administration.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Osimertinib alone, second drug alone, combination).
-
Drug Administration: Administer drugs according to the specified dose and schedule (e.g., oral gavage for osimertinib).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Visualizing Molecular Pathways and Experimental Design
To better understand the interactions and experimental setups, the following diagrams are provided.
Caption: EGFR and MET signaling pathways and points of inhibition.
Caption: Workflow for an in vivo xenograft combination study.
Conclusion
The synergistic combination of osimertinib with other targeted agents or chemotherapy represents a promising strategy to overcome acquired resistance and improve clinical outcomes in patients with EGFR-mutant NSCLC. The data presented herein highlight the potential of these combination therapies, which are supported by robust preclinical and clinical evidence. Further research is ongoing to optimize these combination regimens and to identify biomarkers that can predict which patients are most likely to benefit.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpls.org [wjpls.org]
- 8. MEK or ERK inhibition effectively abrogates emergence of acquired osimertinib resistance in the treatment of EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1/2 Study of osimertinib in combination or alternating with gefitinib in EGFR inhibitor naïve advanced EGFR mutant lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Specificity of Novel Therapeutic Agents: A Guide to Cross-Reactivity Assessment
The development of highly specific therapeutic agents is a cornerstone of modern drug discovery. However, ensuring that a novel compound interacts solely with its intended target, to the exclusion of all others, remains a significant challenge. Off-target interactions, also known as cross-reactivity, can lead to unforeseen side effects and diminished therapeutic efficacy. This guide provides a framework for evaluating the cross-reactivity of investigational compounds, using the hypothetical molecule DW10075 as an illustrative example.
Introduction to this compound
Currently, there is no publicly available information regarding a therapeutic agent designated as this compound. This identifier does not appear in scientific literature, clinical trial databases, or chemical registries. It is likely that this compound represents an internal code for a compound in the early stages of development, with its specific target and mechanism of action not yet disclosed.
Without concrete data on this compound, this guide will outline the essential experimental approaches and data presentation strategies necessary for a comprehensive cross-reactivity analysis of any new chemical entity.
Key Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's specificity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and in vivo studies.
1. Kinase Profiling:
If the compound of interest is a kinase inhibitor, a broad panel of kinases should be screened to determine its selectivity.
-
Methodology: A common method is the in vitro radiometric kinase assay.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by a specific kinase. Inhibition of this transfer by the test compound is quantified.
-
Procedure:
-
A panel of recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate, radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP, often by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.
-
The amount of incorporated radioactivity is measured using a scintillation counter or phosphorimager.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
-
2. Receptor Binding Assays:
For compounds targeting specific receptors (e.g., G-protein coupled receptors, nuclear receptors), competitive binding assays are crucial.
-
Methodology: Radioligand binding assay.
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Cell membranes or purified receptors are prepared.
-
A fixed concentration of a high-affinity radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The radioactivity of the bound fraction is measured.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50 or Ki) is determined.
-
-
3. Cellular Thermal Shift Assay (CETSA):
CETSA can be used to verify target engagement in a cellular context and can also reveal off-target binding.
-
Methodology:
-
Principle: The binding of a compound to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After cooling, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Data Presentation: Summarizing Cross-Reactivity Data
Clear and concise presentation of quantitative data is essential for easy interpretation and comparison.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 10 | 95% |
| Off-Target Kinase B | 500 | 60% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | 2,500 | 35% |
| Off-Target Kinase E | >10,000 | <5% |
Table 2: Illustrative Receptor Binding Affinity Profile
| Receptor Target | Ki (nM) |
| Primary Receptor X | 5 |
| Off-Target Receptor Y | 800 |
| Off-Target Receptor Z | >10,000 |
Visualization of Key Concepts
Visual aids are invaluable for depicting complex biological pathways and experimental workflows.
Caption: Workflow for assessing compound cross-reactivity.
Caption: On-target vs. off-target inhibition in a signaling pathway.
A rigorous assessment of cross-reactivity is a critical step in the preclinical development of any new therapeutic agent. By employing a combination of robust experimental protocols and presenting the data in a clear, comparative format, researchers can build a comprehensive selectivity profile. This profile is instrumental in predicting potential off-target effects, guiding lead optimization efforts, and ultimately contributing to the development of safer and more effective medicines. While information on this compound is not currently available, the principles and methodologies outlined in this guide provide a universal framework for the scientific community to evaluate the specificity of future drug candidates.
Independent Verification of DW10075 Activity: A Comparative Analysis
An extensive search for publicly available data on the biological activity of the compound designated as DW10075, including searches by its CAS number 1804982-31-7, did not yield any specific information regarding its mechanism of action, biological targets, or any associated experimental data. The compound is listed by chemical suppliers, but no scientific literature or public research data detailing its bioactivity could be identified.
Consequently, a direct comparative guide detailing the performance of this compound against other alternatives, as requested, cannot be constructed at this time. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent on the availability of foundational research data for the primary compound .
To fulfill the user's request, information regarding the specific biological activity of this compound is required. This would typically include:
-
Primary Target(s): The specific protein, enzyme, receptor, or pathway that this compound interacts with.
-
Mechanism of Action: How this compound elicits its biological effect (e.g., inhibition, activation, modulation).
-
Key Experimental Findings: Quantitative data from relevant assays (e.g., IC50, EC50, Ki values, in vivo efficacy data).
Without this fundamental information, it is not possible to identify appropriate alternatives for comparison, extract relevant experimental data, or accurately depict its biological role in signaling pathways.
Researchers, scientists, and drug development professionals seeking to evaluate this compound are encouraged to consult any internal or proprietary documentation they may have access to. Should public data become available in the future, a comprehensive comparative guide could be developed.
No Publicly Available Data on "DW10075" for Combination Therapy Studies
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development resources, no information was found for a compound designated "DW10075" in the context of combination therapy studies.
For a thorough comparison guide to be developed, the following information is essential:
-
Chemical or Biological Identity of this compound: Understanding the nature of the compound is the first step in researching its therapeutic potential.
-
Therapeutic Area: Knowing the intended disease target (e.g., oncology, immunology, infectious diseases) is crucial for identifying relevant combination therapies and alternatives.
-
Mechanism of Action: The specific biological pathway or target that this compound modulates would allow for a scientifically grounded analysis of potential synergistic combinations.
-
Sponsor or Research Institution: Information about the organization developing this compound would help in searching for specific publications or press releases.
Without these fundamental details, it is not possible to provide the requested data tables, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to verify the identifier and consult internal documentation or contact the originating institution for specific data.
A Comparative Analysis of DW10075 and First-Generation VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, DW10075, against established first-generation inhibitors such as Sorafenib, Sunitinib, Pazopanib, and Axitinib. The following sections present a comprehensive overview of their performance based on available experimental data, including a head-to-head comparison of their inhibitory activities and selectivity. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.
Data Presentation: In Vitro Inhibitory Activity
The potency and selectivity of a kinase inhibitor are critical parameters for its potential therapeutic efficacy and safety profile. The following tables summarize the in vitro inhibitory activities of this compound and first-generation VEGFR inhibitors against VEGFR family kinases and a panel of other kinases.
Disclaimer: The IC50 values presented in the following tables are compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential inter-assay variability in experimental conditions.
Table 1: Comparative In Vitro Inhibitory Activity (IC50) Against VEGFR Kinases
| Inhibitor | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR/Flk-1) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Reference |
| This compound | 6.4 | 0.69 | 5.5 | [1] |
| Sorafenib | 13 | 4.2 | 46 | |
| Sunitinib | - | 2 | - | |
| Pazopanib | 10 | 30 | 47 | [2] |
| Axitinib | ~0.1-1 | ~0.1-1 | ~0.1-1 | [3] |
Table 2: Kinase Selectivity Profile of this compound
The selectivity of an inhibitor is crucial for minimizing off-target effects. This compound was profiled against a panel of 21 other kinases and demonstrated high selectivity for the VEGFR family.
| Kinase | This compound IC50 (µM) |
| FGFR1 | >10 |
| FGFR2 | >10 |
| PDGFRα | >10 |
| PDGFRβ | >10 |
| c-Kit | >10 |
| Flt3 | >10 |
| c-Met | >10 |
| EGFR | >10 |
| ErbB2 | >10 |
| Abl | >10 |
| Src | >10 |
| Lyn | >10 |
| Lck | >10 |
| KDR | 0.00069 |
| InsR | >10 |
| IGF-1R | >10 |
| Aurora A | >10 |
| Aurora B | >10 |
| CDK1/cyclin B | >10 |
| CDK2/cyclin E | >10 |
| Plk1 | >10 |
Data from Li et al., 2016.[1]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using the DOT language.
Caption: VEGF/VEGFR Signaling Pathway and Points of Inhibition.
Caption: In Vitro VEGFR Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro VEGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific VEGFR kinase.
1. Materials:
-
Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution.
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (this compound and first-generation inhibitors) dissolved in DMSO.
-
96-well microplates.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
2. Procedure:
-
Coat a 96-well microplate with the substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer.
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted test compounds to the wells. Include wells with DMSO only as a control.
-
Add the VEGFR kinase to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by washing the plate.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (HUVEC)
This assay assesses the effect of the inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (EGM) supplemented with growth factors.
-
Basal medium (e.g., M199) with low serum (e.g., 1% FBS).
-
VEGF-A.
-
Test compounds (this compound and first-generation inhibitors) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell counting kit-8 (CCK-8) or similar viability reagent.
-
Plate reader.
2. Procedure:
-
Seed HUVECs into a 96-well plate and allow them to attach overnight.
-
Starve the cells in basal medium with low serum for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL). Include control wells with no VEGF stimulation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
1. Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human tumor cell line that expresses VEGF (e.g., U87-MG glioblastoma cells).
-
Cell culture medium and supplements.
-
Matrigel (optional).
-
Test compounds formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
2. Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily by oral gavage for a specified period (e.g., 2-3 weeks).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation like CD31 and Ki-67).
-
Compare the tumor growth inhibition in the treatment groups relative to the control group.
References
- 1. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Assessment of DW10075 Against Standard-of-Care VEGFR Inhibitors
For Immediate Release
This comparison guide provides a detailed preclinical evaluation of DW10075, a novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, against established standard-of-care anti-angiogenic therapies. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the available in vitro and in vivo data to contextualize the potential of this compound in oncology.
Introduction to this compound
This compound is a novel, selective, small-molecule inhibitor targeting the VEGF/VEGFR signaling pathway, a critical driver of tumor angiogenesis.[1][2] Specifically, it has demonstrated potent inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] The preclinical data available for this compound suggests it exhibits both anti-angiogenic and anti-proliferative effects against various human cancer cell lines, with notable activity in glioblastoma and melanoma models.[1]
Comparative Analysis: this compound vs. Standard of Care
This guide compares the preclinical profile of this compound with three widely used, FDA-approved drugs that also target the VEGF/VEGFR pathway: Bevacizumab, Sorafenib, and Pazopanib. It is important to note that the following data is compiled from separate studies and does not represent a direct head-to-head clinical trial.
Mechanism of Action
dot
References
- 1. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DW10075: A Novel VEGFR Inhibitor's Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals: A detailed, data-driven comparison of DW10075 with other leading VEGFR inhibitors.
Introduction
This compound is a novel and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating potent anti-tumor activities in preclinical studies.[1][2] This guide provides a comprehensive comparison of this compound's binding characteristics with established VEGFR inhibitors, offering a valuable resource for researchers in oncology and drug discovery. The following sections present a detailed analysis of its binding affinity and kinetics, alongside methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Comparative Binding Affinity and Kinetics
The efficacy of a kinase inhibitor is determined by its binding affinity (how tightly it binds to the target) and kinetics (the rates of association and dissociation). While direct binding affinity (Kd) and kinetic data (k_on, k_off) for this compound are not publicly available, its inhibitory potency (IC50) has been characterized and provides a strong indication of its efficacy. This section compares the IC50 values of this compound with those of other well-established VEGFR inhibitors.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Method |
| This compound | VEGFR-1 | 6.4 [1] | Not Reported | Not Reported | Not Reported | ELISA Kinase Assay |
| VEGFR-2 | 0.69 [1] | Not Reported | Not Reported | Not Reported | ELISA Kinase Assay | |
| VEGFR-3 | 5.5 [1] | Not Reported | Not Reported | Not Reported | ELISA Kinase Assay | |
| Sunitinib | VEGFR-2 | ~80 | Not Reported | Not Reported | Not Reported | Not Specified |
| Sorafenib | VEGFR-2 | 90 | Not Reported | Not Reported | Not Reported | Cell-free assay |
| Pazopanib | VEGFR-1 | 10[3] | -8.6 kcal/mol (Calculated)[4] | Not Reported | Not Reported | Kinase Assay / Molecular Docking |
| VEGFR-2 | 30[3] | -9.9 kcal/mol (Calculated)[4] | Not Reported | Not Reported | Kinase Assay / Molecular Docking | |
| VEGFR-3 | 47[3] | Not Reported | Not Reported | Not Reported | Kinase Assay | |
| Apatinib | VEGFR-2 | 1 | Not Reported | Not Reported | Not Reported | Tyrosine Kinase Assay |
| Cediranib | VEGFR-1 | 1.2[5] | Not Reported | Slow | Residence Time = 111 min[6] | Cellular Phosphorylation Assay / NanoBRET |
| VEGFR-2 | <1[5] | Not Reported | Slow | Residence Time = 111 min[6] | Kinase Assay / NanoBRET | |
| VEGFR-3 | <3[5] | Not Reported | Not Reported | Not Reported | Kinase Assay |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The binding affinity for Pazopanib is a calculated value from molecular docking studies and not a direct experimental measurement. The kinetic data for Cediranib is presented as residence time, which is the reciprocal of the dissociation rate (koff).
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the VEGFR signaling pathway it inhibits and the typical workflow for assessing its binding characteristics.
Caption: VEGFR Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for a VEGFR Kinase Inhibition Assay.
Experimental Protocols
Detailed below are the methodologies for a typical in vitro kinase assay used to determine the inhibitory potency of compounds like this compound against VEGFR.
In Vitro VEGFR Kinase Assay (ELISA-based)
This protocol outlines a general procedure for measuring the in vitro tyrosine kinase activity of VEGFRs and the inhibitory effects of compounds like this compound.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
96-well microplates
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
Anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., H2SO4)
-
This compound and other test inhibitors dissolved in DMSO
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the substrate Poly(Glu, Tyr) and incubate overnight at 4°C.
-
Washing: Wash the wells with wash buffer to remove any unbound substrate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include a control group with DMSO only.
-
Enzyme Addition: Add the recombinant VEGFR enzyme to each well.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Washing: Stop the reaction by washing the wells with wash buffer.
-
Antibody Incubation: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the phosphorylated substrate.
-
Washing: Wash the wells to remove any unbound antibody.
-
Signal Detection: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the color development by adding the stop solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound emerges as a highly potent and selective inhibitor of VEGFRs, with a particularly strong activity against VEGFR-2.[1] Its low nanomolar IC50 values position it as a promising candidate for further development in anti-angiogenic cancer therapy. While direct comparative data on binding affinity (Kd) and kinetics are not yet available, its superior inhibitory potency against VEGFR-2 compared to several established drugs highlights its potential. Further studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are warranted to fully elucidate its binding mechanism and provide a more complete kinetic profile. This will enable a more direct and comprehensive comparison with other VEGFR inhibitors and aid in its future clinical development.
References
- 1. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of DW10075
Disclaimer: The following procedures are a general template for the safe disposal of laboratory chemicals. As no public Safety Data Sheet (SDS) or specific disposal instructions for "DW10075" are available, users must consult their institution's specific SDS and internal safety protocols for this compound to ensure compliance and safety. The placeholder data and procedures provided below should be replaced with information specific to this compound.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dusts or vapors.
Step-by-Step Disposal Plan for this compound
The appropriate disposal method for this compound depends on its form (solid or liquid) and whether it is contaminated with other hazardous materials.
Disposal of Solid this compound Waste:
-
Waste Characterization: Confirm that the solid this compound waste is not mixed with any other hazardous substances.
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should read: "Non-Hazardous Waste: this compound".
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may include placing it in a designated collection area or, if permitted, in the regular laboratory trash.[1]
Disposal of Liquid this compound Waste (Aqueous Solutions):
-
Hazard Assessment: Determine if the this compound solution is contaminated with any hazardous materials. If it is, it must be disposed of as hazardous waste according to institutional protocols.
-
Neutralization (if applicable): If the solution is acidic or basic, it must be neutralized to a pH between 5.5 and 9.5 before sewer disposal.[1] (See Experimental Protocol below).
-
Dilution: For non-hazardous solutions, dilute the this compound solution to a concentration below 1% with a large volume of water.[1]
-
Sewer Disposal: Pour the diluted and neutralized solution down a sanitary sewer, followed by flushing with a copious amount of water.[1] This must be in accordance with local wastewater discharge regulations.
-
Documentation: Record the date, approximate amount, and final pH of the disposed solution as required by your institution's policies.[1]
Quantitative Data for Disposal
The following table summarizes general quantitative guidelines for the disposal of non-hazardous chemical waste. Note: These values are placeholders and must be verified against the specific Safety Data Sheet (SDS) for this compound.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 9.5 | [1] |
| Concentration of Neutral Salts for Sewer Disposal | Generally below 1% | [1] |
| Quantity Limit for Sewer Disposal | Small quantities | Varies by institutional and local regulations |
Experimental Protocol: Neutralization of this compound Solutions
This protocol details the methodology for neutralizing acidic or basic aqueous solutions of this compound prior to disposal.
Materials:
-
Acidic or basic this compound waste solution
-
1M Sodium Hydroxide (NaOH) solution (for acidic waste)
-
1M Hydrochloric Acid (HCl) solution (for basic waste)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
Begin gentle stirring of the solution.
-
Measure the initial pH of the solution using a calibrated pH meter or a pH strip.
-
If the pH is below 5.5, slowly add 1M NaOH dropwise to the solution. If the pH is above 9.5, slowly add 1M HCl dropwise.
-
Continuously monitor the pH of the solution.
-
Continue adding the neutralizing agent until the pH is within the acceptable range of 5.5 to 9.5.
-
Once the desired pH is achieved, stop adding the neutralizing agent and allow the solution to stir for an additional 5 minutes to ensure it is stable.
-
Re-measure the pH to confirm it remains within the acceptable range.
-
The neutralized solution is now ready for dilution and sewer disposal as described in the liquid disposal plan.
-
Document the neutralization procedure, including the initial and final pH and the approximate volume of neutralizing agent used.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, clean the spill according to your institution's hazardous material spill cleanup procedures.
-
Disposal of Cleanup Materials: All materials used to clean the spill should be disposed of as hazardous waste.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
